Synthesis of N-isopropylhydroxylamine from Diisopropylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of N-isopropylhydroxylamine from diisopropylamine (B44863). The content herein is cu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-isopropylhydroxylamine from diisopropylamine (B44863). The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and an exploration of the underlying reaction mechanisms.
Introduction
N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula (CH₃)₂CHNH(OH). It serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1][2] Its utility also extends to being a reducing agent and a stabilizer in polymerization processes.[1] This guide focuses on a common and industrially relevant synthetic route starting from diisopropylamine.
The synthesis is a multi-step process that begins with the oxidation of diisopropylamine to form an intermediate nitrone. This is followed by an acid-catalyzed hydrolysis of the nitrone to yield an isopropylhydroxylamine salt. The final step involves the neutralization of this salt to produce the desired N-isopropylhydroxylamine.
Reaction Mechanism
The conversion of diisopropylamine to N-isopropylhydroxylamine proceeds through two primary stages:
Stage 1: Oxidation of Diisopropylamine to a Nitrone
In this step, diisopropylamine is oxidized using an oxidizing agent, such as hydrogen peroxide. The reaction is often facilitated by a catalyst. The generally accepted mechanism involves the initial formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized to the corresponding nitrone.
Stage 2: Hydrolysis of the Nitrone to N-isopropylhydroxylamine
The nitrone intermediate is subsequently hydrolyzed under acidic conditions. The acid protonates the oxygen atom of the nitrone, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers and rearrangements, cleaves to yield N-isopropylhydroxylamine and an aldehyde or ketone.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various patented synthesis methodologies. These tables provide a comparative overview of reaction conditions and reported yields.
Table 1: Reaction Parameters for the Synthesis of N-isopropylhydroxylamine
N-Isopropylhydroxylamine: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylhydroxylamine (IPHA), an organic compound with the chemical formula C₃H₉NO, is a versatile and reactive molecule with significant ap...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine (IPHA), an organic compound with the chemical formula C₃H₉NO, is a versatile and reactive molecule with significant applications across various scientific and industrial sectors.[1] It is primarily recognized for its role as a potent polymerization inhibitor and short-stopping agent in free-radical polymerization processes, where it effectively scavenges free radicals to control reaction kinetics and ensure product stability.[1][2] Its utility also extends to organic synthesis as a reducing agent and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.[3] This technical guide provides an in-depth overview of the chemical properties and structural features of N-isopropylhydroxylamine, along with insights into its synthesis and mechanism of action.
Chemical and Physical Properties
N-Isopropylhydroxylamine is typically a colorless to pale yellow liquid with a mild amine-like odor.[4] It is miscible with water and many organic solvents, a property that enhances its versatility in a wide range of chemical reactions and formulations.[1] A summary of its key quantitative properties is presented in the table below.
The structure of N-isopropylhydroxylamine features a hydroxylamine (B1172632) functional group (-NHOH) attached to an isopropyl group (–CH(CH₃)₂). This arrangement of atoms is crucial to its chemical reactivity, particularly its ability to act as a reducing agent and radical scavenger.
Spectroscopic data provides further insight into its molecular structure. While detailed spectral assignments are not extensively published, the presence of N-isopropylhydroxylamine can be confirmed by techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ¹⁵N NMR.[7]
Experimental Protocols
General Synthesis of N-Isopropylhydroxylamine
Several methods for the synthesis of N-isopropylhydroxylamine have been reported, primarily in patent literature. A common approach involves the oxidation of a secondary amine followed by acid hydrolysis and neutralization.
Method 1: From Diisopropylamine
This process can be summarized in the following conceptual steps:
Oxidation: Diisopropylamine is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. This step typically forms a nitrone intermediate.
Acid Hydrolysis: The reaction mixture is then treated with an acid (e.g., hydrochloric acid) to hydrolyze the intermediate, forming the corresponding isopropylhydroxylamine salt.
Neutralization: The salt is subsequently neutralized with a base to yield the free N-isopropylhydroxylamine.
Note: This is a generalized procedure based on patent descriptions. Specific reaction conditions, such as temperature, pressure, and reaction times, are proprietary and would require optimization for laboratory-scale synthesis.
Application as a Polymerization Inhibitor
In a typical free-radical polymerization, N-isopropylhydroxylamine is added to the reaction mixture to terminate the polymerization at a desired monomer conversion level.
Initiation: A free-radical initiator is introduced to a monomer to begin the polymerization process.
Propagation: The polymer chain grows as monomer units are successively added.
Termination (Short-Stopping): N-isopropylhydroxylamine is added to the polymerizing system. It reacts with and deactivates the growing polymer radicals, thus terminating the chain growth. The typical dosage is in the range of parts per hundred of monomer (phm), on an active basis.[8]
Mandatory Visualizations
The following diagrams illustrate key concepts related to N-isopropylhydroxylamine.
Caption: Conceptual workflow for the synthesis of N-isopropylhydroxylamine.
Caption: Role of IPHA in terminating free-radical polymerization.
N-Isopropylhydroxylamine (CAS 5080-22-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals N-Isopropylhydroxylamine, with the CAS number 5080-22-8, is a versatile organic compound with significant applications in industrial chemistry, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylhydroxylamine, with the CAS number 5080-22-8, is a versatile organic compound with significant applications in industrial chemistry, particularly in polymerization processes and organic synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, tailored for a scientific audience.
Physicochemical Properties
N-Isopropylhydroxylamine is a colorless liquid or a white crystalline solid with a characteristic ammonia-like odor.[1] It is soluble in water and a majority of organic solvents, while being insoluble in non-polar solvents.[2][3]
Table 1: Physicochemical Data of N-Isopropylhydroxylamine
Place 100 g of diisopropylamine into a 500 ml three-necked flask.
Heat the flask to 70 °C.
Introduce carbon dioxide gas as a catalyst.
Slowly add 250 g of 30% hydrogen peroxide solution over 3 to 6 hours to facilitate the oxidation reaction, forming the corresponding nitrone.
Acid Treatment and Salt Formation:
To the reaction mixture, add 107 ml of 37% hydrochloric acid.
Hydrolysis under these acidic conditions leads to the formation of the isopropylhydroxylamine salt.
The solution is then concentrated and cooled to crystallize the isopropylhydroxylamine salt, yielding 98 g.
Neutralization and Isolation:
The isopropylhydroxylamine salt is mixed with 1000 ml of petroleum ether and 120 g of sodium hydroxide.
This neutralization reaction liberates the free N-isopropylhydroxylamine.
The final product is isolated to a high purity of 99%.
Caption: Workflow for the synthesis of N-isopropylhydroxylamine.
Core Applications
N-isopropylhydroxylamine is a multifunctional chemical intermediate with a range of industrial applications.
Polymerization Inhibitor and Short-Stopping Agent
One of the primary applications of N-isopropylhydroxylamine is in the polymer industry, where it serves as a highly effective short-stopping agent in free-radical emulsion polymerization reactions.[5] It is particularly useful in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[2]
Its function is to scavenge free radicals, which are the initiators and propagators of polymer chains.[5] By neutralizing these radicals, N-isopropylhydroxylamine can terminate the polymerization at a desired monomer conversion, allowing for precise control over the molecular weight and properties of the final polymer.[5] It also acts as a stabilizer, preventing the spontaneous polymerization of monomers during storage and transport.[5]
Caption: N-isopropylhydroxylamine as a polymerization terminator.
Reducing Agent and Oxygen Scavenger
N-isopropylhydroxylamine functions as a moderate reducing agent in various organic synthesis reactions.[1] It can be used for the reduction of certain functional groups and participates in amination and cyclization reactions.[1]
Furthermore, it is an effective oxygen scavenger, particularly in water treatment applications for boiler systems, where it serves as an alternative to hydrazine.[3] Its ability to remove dissolved oxygen helps to prevent corrosion.
Other Industrial Uses
Rubber Production: It is used in the manufacturing of methylstyrene butadiene rubber.[3]
Metal Passivator: It finds application as a metal passivator.
Synthesis of Fine Chemicals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Potential Biological Activities
While primarily an industrial chemical, some studies have suggested potential biological activities for isopropyl hydroxylamine (B1172632) derivatives, including antioxidant, antitumor, and antiviral properties.[1] However, extensive research is required to validate these preliminary findings. It is important to distinguish N-isopropylhydroxylamine from its O-substituted isomer, O-isopropylhydroxylamine, which has shown more defined antimicrobial activities by targeting ribonucleotide reductases.
Safety and Handling
N-Isopropylhydroxylamine should be handled with care in a well-ventilated area, using appropriate personal protective equipment. It is known to be harmful if it comes into contact with the skin or is swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.
An In-depth Technical Guide to the Free Radical Scavenging Mechanism of N-isopropylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals Executive Summary N-isopropylhydroxylamine (IPHA) is a versatile organic compound recognized for its potent free radical scavenging capabilities. Primarily...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-isopropylhydroxylamine (IPHA) is a versatile organic compound recognized for its potent free radical scavenging capabilities. Primarily utilized in industrial settings as a polymerization inhibitor and oxygen scavenger, its core function lies in its ability to neutralize reactive free radicals, thereby mitigating oxidative processes.[1] This technical guide provides a comprehensive overview of the free radical scavenging mechanism of N-isopropylhydroxylamine, detailing its chemical kinetics, and outlining key experimental protocols for its evaluation. While specific quantitative data for IPHA is limited in publicly accessible literature, this guide leverages data from analogous hydroxylamine (B1172632) compounds to provide a robust framework for understanding its antioxidant potential.
Core Scavenging Mechanism: Hydrogen Atom Transfer
The primary mechanism by which N-isopropylhydroxylamine neutralizes free radicals is through hydrogen atom transfer (HAT). The hydroxylamine group (-NHOH) contains a labile hydrogen atom that can be readily donated to a highly reactive free radical (R•). This process is outlined in the signaling pathway below.
Caption: Hydrogen Atom Transfer (HAT) by N-isopropylhydroxylamine.
Upon donation of the hydrogen atom, N-isopropylhydroxylamine is converted into a stable isopropylnitroxyl radical. This resulting radical is significantly less reactive than the initial free radical, effectively terminating the radical chain reaction. The stability of the nitroxyl (B88944) radical is a key feature of the scavenging efficiency of hydroxylamines.
Quantitative Analysis of Scavenging Activity
Precise kinetic data for the reaction of N-isopropylhydroxylamine with various free radicals are not extensively documented in peer-reviewed literature. However, studies on analogous cyclic hydroxylamines provide valuable insights into the expected reactivity.
Data for analogous compounds are presented to illustrate the potential reactivity of N-alkylhydroxylamines.
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific technique for detecting and quantifying free radicals. When N-isopropylhydroxylamine scavenges a radical, it is converted to a stable nitroxide radical, which has a characteristic EPR spectrum. This allows for the indirect measurement of free radical scavenging activity.
Experimental Workflow:
Caption: Workflow for EPR analysis of IPHA's scavenging activity.
Methodology:
Prepare a free radical generating system: For hydroxyl radicals, the Fenton reaction (Fe²⁺ + H₂O₂) is commonly used. For superoxide (B77818) radicals, a xanthine/xanthine oxidase system can be employed.
Prepare a stock solution of N-isopropylhydroxylamine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Initiate the reaction: Mix the radical generating system with the N-isopropylhydroxylamine solution.
Transfer the reaction mixture to a glass capillary tube.
Place the capillary tube in the cavity of the EPR spectrometer.
Record the EPR spectrum: The formation of the isopropylnitroxyl radical will produce a characteristic three-line spectrum.
Quantify the signal: The intensity of the EPR signal is proportional to the concentration of the nitroxide radical formed, which in turn reflects the amount of free radicals scavenged.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation, a process initiated by free radicals. An effective antioxidant like N-isopropylhydroxylamine will inhibit this process.
Methodology:
Induce lipid peroxidation: A suspension of lipids (e.g., brain or liver homogenates, or liposomes) is incubated with a pro-oxidant, such as Fe²⁺/ascorbate.
Introduce the antioxidant: Different concentrations of N-isopropylhydroxylamine are added to the lipid suspension prior to the addition of the pro-oxidant.
Terminate the reaction: After a set incubation period (e.g., 30-60 minutes at 37°C), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
Develop the color: Thiobarbituric acid (TBA) is added, and the mixture is heated (e.g., 95°C for 30 minutes). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
Measure absorbance: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.
Calculate inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing N-isopropylhydroxylamine to that of the control (no antioxidant).
Cyclic Voltammetry (CV)
CV is an electrochemical technique that can be used to assess the antioxidant capacity of a compound by measuring its oxidation potential. A lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant.
Methodology:
Prepare the electrolyte solution: A suitable buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used as the supporting electrolyte.
Set up the electrochemical cell: This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Record the background voltammogram: A CV scan of the electrolyte solution is performed to establish a baseline.
Add the analyte: A known concentration of N-isopropylhydroxylamine is added to the electrolyte solution.
Record the sample voltammogram: The potential is scanned, and the resulting current is measured. The oxidation of N-isopropylhydroxylamine will appear as an anodic peak.
Analyze the data: The potential at which the peak current occurs (the oxidation potential) provides a measure of the antioxidant strength.
Potential Biological Implications
While primarily an industrial chemical, the potent free radical scavenging activity of N-isopropylhydroxylamine suggests potential applications in biological systems where oxidative stress is a key pathological factor. By neutralizing reactive oxygen species (ROS), it could theoretically protect vital biomolecules from oxidative damage.
Inhibition of Lipid Peroxidation
As demonstrated by the TBARS assay, N-isopropylhydroxylamine can act as a chain-breaking antioxidant , interrupting the propagation of lipid peroxidation. This is crucial for maintaining the integrity of cell membranes.
Caption: IPHA as a chain-breaking antioxidant in lipid peroxidation.
Protection of DNA
Oxidative damage to DNA by free radicals, particularly the hydroxyl radical, can lead to mutations and contribute to various diseases. By scavenging these radicals, N-isopropylhydroxylamine could potentially offer a protective effect on DNA integrity.
Conclusion
N-isopropylhydroxylamine is a highly effective free radical scavenger that operates primarily through a hydrogen atom transfer mechanism. Its ability to neutralize a wide range of free radicals makes it a valuable compound in industrial applications requiring the inhibition of oxidative processes. While further research is needed to quantify its specific reaction kinetics and explore its potential in biological systems, the fundamental principles of its antioxidant action are well-understood and can be effectively characterized using the experimental protocols outlined in this guide. For professionals in research and drug development, N-isopropylhydroxylamine and other hydroxylamines represent a class of compounds with significant, though largely unexplored, antioxidant potential.
An In-depth Technical Guide to the Oxygen Scavenging Properties of N-isopropylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core oxygen scavenging properties of N-isopropylhydroxylamine (IPHA). It is designed to furnis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core oxygen scavenging properties of N-isopropylhydroxylamine (IPHA). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative performance data, and the experimental protocols necessary for its evaluation.
Core Principles of Oxygen Scavenging by N-isopropylhydroxylamine
N-isopropylhydroxylamine ((CH₃)₂CHNHOH), also known as IPHA, is a volatile oxygen scavenger utilized across various industries, including water treatment and polymer manufacturing, to mitigate the deleterious effects of dissolved oxygen.[1] Its efficacy stems from its ability to act as a reducing agent and a free radical scavenger.[2] The presence of dissolved oxygen in aqueous systems can lead to significant corrosion of metal surfaces and degradation of materials. IPHA effectively removes dissolved oxygen, thereby protecting system components and ensuring product stability.[3]
The primary mechanism of oxygen scavenging by IPHA involves a complex free radical chain reaction. While the complete, detailed pathway is multifaceted and can be influenced by various environmental factors, the fundamental process is understood to involve the donation of a hydrogen atom from the hydroxylamine (B1172632) group to an oxygen molecule, initiating a cascade of radical reactions that ultimately consume the dissolved oxygen. This reactivity is notably enhanced under alkaline conditions, where the presence of hydroxide (B78521) ions acts as a catalyst for the scavenging process.[4]
Quantitative Performance Data
The efficiency of N-isopropylhydroxylamine as an oxygen scavenger is influenced by several factors, most notably temperature and pH. The reaction kinetics of IPHA with dissolved oxygen in deionized water have been characterized as a pseudo-first-order reaction.[4]
Table 1: Kinetic Parameters for the Oxygen Scavenging Reaction of N-isopropylhydroxylamine [4]
Parameter
Value
Conditions
Reaction Order
Pseudo-first-order
Deionized water
Activation Energy (Ea)
71.09052 kJ/mol
Deionized water
pH Influence
Reaction rate is strongly promoted by hydroxide ions (OH⁻)
-
Table 2: Comparative Performance of Oxygen Scavengers
While direct, comprehensive comparative studies are limited in the publicly available literature, the following table provides a qualitative and semi-quantitative comparison of IPHA with other common oxygen scavengers based on available information.
Oxygen Scavenger
Key Advantages
Key Disadvantages
Relative Reaction Rate at Ambient Temperature
Volatility
N-isopropylhydroxylamine (IPHA)
Effective at ambient temperatures, Volatile (protects steam and condensate lines), Lower toxicity than hydrazine[2]
Less effective than catalyzed scavengers at very low temperatures
No solid byproducts, Effective at high temperatures and pressures
Highly toxic and a suspected carcinogen[5], Slower reaction at lower temperatures
Slow
High
Diethylhydroxylamine (DEHA)
Volatile (protects entire steam system), Also a metal passivator
Can decompose to form organic acids
Slower than catalyzed scavengers
High
Sodium Sulfite (Na₂SO₃)
Fast-acting, Cost-effective
Adds total dissolved solids (TDS) to boiler water, Decomposes at high pressures to form corrosive gases
Fast (often catalyzed)
Non-volatile
Carbohydrazide
Non-carcinogenic alternative to hydrazine, Decomposes to hydrazine at high temperatures
Can produce CO₂ upon decomposition, which can form carbonic acid
Slower than hydrazine at low temperatures
High
Experimental Protocols
Evaluating the performance of N-isopropylhydroxylamine as an oxygen scavenger typically involves monitoring the depletion of dissolved oxygen in a controlled aqueous environment. The following protocols outline the methodologies for conducting such evaluations.
General Experimental Setup
A well-defined experimental setup is crucial for obtaining reliable data. The following diagram illustrates a typical laboratory setup for testing oxygen scavenger performance.
A typical laboratory setup for evaluating oxygen scavenger performance.
Protocol for Evaluating Oxygen Scavenging Efficiency
This protocol details the steps to measure the effectiveness of IPHA in removing dissolved oxygen from water.
Preparation of Oxygen-Saturated Water:
Deionize a sufficient volume of water.
Saturate the water with oxygen by bubbling compressed air through it for at least one hour. The dissolved oxygen concentration should be at or near its saturation point at the given temperature.
System Equilibration:
Transfer a known volume of the oxygen-saturated water to the sealed reaction vessel.
Allow the system to equilibrate to the desired experimental temperature using the temperature controller.
Calibrate the dissolved oxygen probe and pH probe according to the manufacturer's instructions.
Initiation of the Experiment:
Once the temperature and initial dissolved oxygen reading are stable, record the initial pH.
Inject a precise volume of a standard N-isopropylhydroxylamine solution into the reaction vessel through the injection port to achieve the desired concentration.
Immediately start the data logger to record dissolved oxygen concentration and pH over time.
Data Collection:
Continuously monitor and record the dissolved oxygen concentration and pH until the dissolved oxygen level stabilizes at a low value or for a predetermined duration.
Data Analysis:
Plot the dissolved oxygen concentration as a function of time.
Determine the reaction rate constant (k) from the slope of the natural logarithm of the dissolved oxygen concentration versus time for a pseudo-first-order reaction.
Calculate the oxygen scavenging capacity, typically expressed as the mass of oxygen removed per mass of IPHA.
Modified Winkler Titration for Dissolved Oxygen Measurement
For applications where an electrochemical probe is not suitable, the Winkler titration method can be adapted. This is a highly accurate chemical method for determining dissolved oxygen concentration.
Sample Collection: Carefully collect a water sample in a calibrated glass-stoppered bottle, ensuring no air bubbles are trapped inside.
Oxygen Fixation:
Immediately add 2 mL of manganese sulfate (B86663) solution, followed by 2 mL of alkali-iodide-azide reagent.
Stopper the bottle and mix by inverting several times. A precipitate will form.
Allow the precipitate to settle.
Acidification:
Add 2 mL of concentrated sulfuric acid.
Restopper and mix until the precipitate dissolves completely, resulting in a yellow-brown iodine solution.
Titration:
Measure a precise volume of the acidified sample into a flask.
Titrate with a standardized sodium thiosulfate (B1220275) solution until the solution becomes a pale straw color.
Add a few drops of starch indicator, which will turn the solution blue.
Continue the titration dropwise until the blue color disappears.
Calculation: The concentration of dissolved oxygen is calculated based on the volume of sodium thiosulfate used.
Reaction Mechanism and Visualization
The oxygen scavenging process by N-isopropylhydroxylamine is believed to proceed through a free-radical mechanism. The following diagram illustrates a plausible, simplified reaction pathway.
Technical Guide: Physical Properties of N-Isopropylhydroxylamine Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of N-isopropylhydroxylamine (IPHA) aqueous solutions. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-isopropylhydroxylamine (IPHA) aqueous solutions. The information is compiled from various scientific and chemical supplier databases. This document is intended to be a valuable resource for professionals in research and development who are working with or considering the use of N-isopropylhydroxylamine.
Introduction to N-Isopropylhydroxylamine
N-isopropylhydroxylamine (CAS No: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1] It is a derivative of hydroxylamine (B1172632) with an isopropyl group attached to the nitrogen atom. In its pure form, it is a white crystalline flake.[2][3] However, it is most commonly supplied and used as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine-like odor.[2]
IPHA is recognized for its role as a reducing agent, radical scavenger, and polymerization inhibitor.[4][5] Its primary applications are in industrial processes such as a short-stopping agent in free-radical emulsion polymerization and as an oxygen scavenger in water treatment systems.[6]
N-isopropylhydroxylamine aqueous solution exhibits stability that is dependent on the pH of the environment. It is reported to be stable at a neutral pH and in the presence of hydrochloric acid.[7] However, it is unstable in the presence of inorganic acids.[7] The stability and reactivity of IPHA can also be influenced by temperature.[2] For long-term storage, it is recommended to store the solution at temperatures below -15°C in a well-closed container.[7] The hydrochloride salt of N-isopropylhydroxylamine is noted to be stable under recommended storage conditions.[9]
Experimental Protocols
Detailed experimental protocols for determining the physical properties of N-isopropylhydroxylamine aqueous solution are not explicitly provided in the literature. However, standard methodologies for measuring the physical properties of liquids can be applied. Below are general protocols for key physical property measurements.
Density Measurement
The density of a liquid can be determined using a pycnometer or a hydrometer.
Pycnometer Method:
Clean and dry a pycnometer of a known volume.
Weigh the empty pycnometer.
Fill the pycnometer with the N-isopropylhydroxylamine aqueous solution, ensuring there are no air bubbles.
Weigh the filled pycnometer.
The density is calculated by dividing the mass of the solution (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
Boiling Point Determination
The boiling point can be determined using a distillation apparatus or a small-scale method.
Small-Scale Method:
Place a small amount of the solution in a test tube.
Place a capillary tube, sealed at one end, into the test tube with the open end down.
Heat the test tube in a water or oil bath.
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.
pH Measurement
The pH of the aqueous solution can be measured using a calibrated pH meter.
Calibrate the pH meter using standard buffer solutions.
Immerse the pH electrode in the N-isopropylhydroxylamine aqueous solution.
Record the stable pH reading.
Refractive Index Measurement
An Abbe refractometer is commonly used to measure the refractive index of a liquid.
Calibrate the refractometer with a standard liquid of known refractive index.
Apply a few drops of the N-isopropylhydroxylamine aqueous solution to the prism of the refractometer.
Close the prism and allow the temperature to stabilize.
Read the refractive index from the scale.
Applications and Logical Workflow
A primary application of N-isopropylhydroxylamine is as a "short-stopping agent" in emulsion polymerization. This involves terminating the polymerization reaction at a desired point to control the properties of the final polymer. The following diagram illustrates this workflow.
Caption: Workflow of IPHA as a short-stopping agent.
The logical relationship in its function as a radical scavenger can be visualized as follows:
N-Isopropylhydroxylamine: A Review of its Genotoxic Properties and Potential for Hydrogen Peroxide Production
For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction: N-isopropylhydroxylamine (IPHA) is an organic compound with applications in various chemical syntheses.
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
N-isopropylhydroxylamine (IPHA) is an organic compound with applications in various chemical syntheses. However, concerns have been raised regarding its potential genotoxic effects, which are hypothesized to be linked to the generation of hydrogen peroxide. This technical guide provides a comprehensive overview of the current understanding of IPHA's genotoxic properties, drawing upon available data for related compounds and outlining the standard experimental protocols used in genotoxicity testing. A significant gap in the scientific literature is the absence of direct quantitative genotoxicity data for IPHA.
Genotoxic Potential of N-Isopropylhydroxylamine and its Analogs
The Role of Hydrogen Peroxide in Genotoxicity
Hydrogen peroxide can induce a variety of DNA lesions, including single- and double-strand breaks, base modifications, and DNA-protein crosslinks. This damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, contribute to carcinogenic processes. The potential pathway for IPHA-mediated genotoxicity is therefore intrinsically linked to its capacity to generate this reactive oxygen species.
Experimental Protocols for Assessing Genotoxicity
Standardized assays are employed to evaluate the genotoxic potential of chemical compounds. These include the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, and the comet assay for detecting DNA strand breaks.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a substance.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.[1]
General Protocol:
Strain Selection: Several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.[3]
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.[4]
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[5]
Incubation: Plates are incubated at 37°C for 48-72 hours.[5]
Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Experimental Workflow for a Typical Ames Test
A generalized workflow for the Ames test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.[6] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.[6]
General Protocol:
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is cultured.[6]
Exposure: Cells are exposed to various concentrations of the test substance, along with positive and negative controls.
Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.[7]
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
Scoring: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.[6]
Logical Flow of the In Vitro Micronucleus Assay
A diagram illustrating the key steps of the in vitro micronucleus assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] When cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis, the fragmented DNA of damaged cells migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.[9]
General Protocol:
Cell Preparation: A single-cell suspension is prepared from the test system.
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[10]
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[10]
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.[10]
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
Scoring: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[11]
Comet Assay Experimental Workflow
A flowchart of the main stages in the comet assay.
Potential Mechanism: Hydrogen Peroxide Production
The hypothesis that IPHA's genotoxicity is mediated by hydrogen peroxide is based on the chemical properties of hydroxylamines. Some N-substituted hydroxylamines can undergo oxidation reactions that lead to the formation of reactive oxygen species. A proposed, though not definitively proven for IPHA, mechanism involves a two-step process where IPHA is first oxidized to a radical intermediate, which then reacts with molecular oxygen to produce a superoxide (B77818) radical. The dismutation of this superoxide radical can then generate hydrogen peroxide.[12]
Putative Signaling Pathway for IPHA-Induced Genotoxicity
A hypothetical pathway illustrating the potential role of hydrogen peroxide in IPHA-induced genotoxicity.
Quantitative Data
As of the time of this writing, a comprehensive search of the scientific literature did not yield specific quantitative data on the genotoxicity of N-isopropylhydroxylamine from Ames, micronucleus, or comet assays. The following table is therefore presented as a template for how such data would be structured, once available.
Table 1: Template for Quantitative Genotoxicity Data for N-Isopropylhydroxylamine (IPHA)
Assay
Test System
Concentration Range
Metabolic Activation (S9)
Endpoint Measured
Result
Ames Test
S. typhimurium (e.g., TA100)
e.g., 0.1 - 1000 µ g/plate
+/-
Number of revertant colonies
Data not available
Micronucleus Assay
Mammalian cells (e.g., TK6)
e.g., 1 - 500 µM
+/-
Frequency of micronucleated cells
Data not available
Comet Assay
Mammalian cells (e.g., HepG2)
e.g., 1 - 500 µM
N/A
% Tail DNA
Data not available
Conclusion and Future Directions
The available information suggests a potential for N-isopropylhydroxylamine to be genotoxic, likely through a mechanism involving the production of hydrogen peroxide. However, there is a clear and critical need for direct experimental evidence to substantiate this hypothesis. Future research should prioritize conducting standardized genotoxicity assays (Ames, micronucleus, and comet assays) on IPHA to obtain quantitative data. Furthermore, studies designed to directly measure the production of hydrogen peroxide and other reactive oxygen species upon cellular exposure to IPHA are essential to elucidate the precise mechanism of its potential genotoxicity. Such data are crucial for a comprehensive risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research and industrial settings.
Application Notes and Protocols: N-isopropylhydroxylamine (IPHA) in Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a short-stopper in the emulsion polymerization of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a short-stopper in the emulsion polymerization of styrene-butadiene rubber (SBR). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow.
Introduction
N-isopropylhydroxylamine (IPHA) is a highly effective free-radical scavenger utilized as a short-stopper in the emulsion polymerization of elastomers like styrene-butadiene rubber (SBR).[1] Its primary function is to terminate the polymerization reaction at a predetermined monomer conversion, which is crucial for controlling the final properties of the rubber, such as Mooney viscosity and molecular weight distribution.[1] A significant advantage of IPHA over other short-stoppers, like N,N'-diethylhydroxylamine (DEHA), is that it does not form regulated nitrosamines, ensuring compliance with stringent regulations such as the German TRGS 552.[2][3] Furthermore, IPHA is effective in preventing the formation of "popcorn polymer," a highly cross-linked, undesirable byproduct that can disrupt the manufacturing process. Its unique physical properties allow for effective control in both the latex and vapor phases during monomer recovery.[1]
Data Presentation
The following tables summarize the typical components and conditions in a cold emulsion SBR polymerization process and the expected impact of IPHA on the final product properties.
Table 1: Typical Formulation for Cold Emulsion SBR Polymerization
Pressurized polymerization reactor with stirring mechanism and temperature control
Monomer and reagent feed vessels
System for monitoring temperature and pressure
Sampling port
Procedure:
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with nitrogen to remove oxygen.
Initial Charge: Deionized water, emulsifiers (rosin and fatty acid soaps), activator solution (ferrous sulfate and EDTA), and the chain transfer agent (tert-dodecyl mercaptan) are charged into the reactor.
Monomer Addition: The reactor is cooled to the polymerization temperature, typically around 5°C. Styrene and butadiene are then charged into the reactor.
Initiation: The initiator, p-menthane hydroperoxide, is added to the reactor to start the polymerization. The reaction is typically carried out at 5-10°C.
Polymerization: The reaction mixture is continuously agitated. The progress of the polymerization is monitored by periodically taking samples and determining the solid content (monomer conversion).
Short-stopping: When the desired monomer conversion is reached (typically 60-70%), the IPHA solution is injected into the reactor to terminate the polymerization. A typical dosage is 0.04 to 0.1 phm.
Monomer Recovery: Unreacted monomers (butadiene and styrene) are removed from the latex by flash distillation and steam stripping.
Latex Stabilization and Coagulation: The stabilized latex is then transferred to a coagulation tank where an acid-salt solution is added to coagulate the rubber.
Washing and Drying: The coagulated rubber crumbs are washed with water to remove residual soaps and salts, and then dried in an oven.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for SBR emulsion polymerization.
Reaction Mechanism: Radical Scavenging by IPHA
Caption: IPHA terminates polymerization by radical scavenging.
Application Notes and Protocols for N-isopropylhydroxylamine in Acrylic Polymerization
For Researchers, Scientists, and Drug Development Professionals Introduction N-isopropylhydroxylamine (iPHA) is a highly effective short-stopping agent and free radical scavenger utilized in the control of polymerization...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropylhydroxylamine (iPHA) is a highly effective short-stopping agent and free radical scavenger utilized in the control of polymerization reactions.[1][2] In the realm of acrylic polymerization, iPHA offers precise control over reaction kinetics, enabling the synthesis of polymers with desired molecular weights and properties. Its ability to efficiently terminate the polymerization process by neutralizing free radicals makes it an invaluable tool in both industrial and research settings.[1][3] Furthermore, iPHA is recognized for not contributing to the formation of regulated nitrosamines, a significant advantage in applications with stringent safety standards. This document provides detailed application notes and experimental protocols for the use of N-isopropylhydroxylamine in acrylic polymerization.
Principle of Action: Free Radical Scavenging
N-isopropylhydroxylamine functions as a polymerization inhibitor and short-stopping agent through its capacity to scavenge free radicals. In free-radical polymerization, the reaction is propagated by highly reactive radical species. iPHA terminates this chain reaction by donating a hydrogen atom from its hydroxyl group to the propagating polymer radical. This process deactivates the growing polymer chain and results in the formation of a stable nitroxyl (B88944) radical from the iPHA molecule. This nitroxyl radical is significantly less reactive and does not initiate new polymer chains, thus effectively halting the polymerization.[4]
Key Applications in Acrylic Polymerization
N-isopropylhydroxylamine is employed in acrylic polymerization for several critical functions:
Short-Stopping Agent: In processes like emulsion or solution polymerization, it is often necessary to stop the reaction at a specific monomer conversion to achieve the desired polymer characteristics, such as molecular weight and particle size. iPHA is added to the reaction mixture to rapidly quench the propagating radicals and terminate the polymerization.[1]
Monomer Stabilization: Acrylic monomers can be susceptible to premature polymerization during storage and transportation, initiated by heat, light, or impurities. iPHA is added in small quantities to acrylic monomer formulations to inhibit this unwanted polymerization by scavenging any spontaneously formed free radicals.[3]
Control of Polymer Properties: By precisely controlling the point of termination, iPHA allows for the fine-tuning of the final polymer's molecular weight distribution. This is crucial for applications where polymer properties are directly related to its molecular weight.
Data Presentation
The following tables summarize quantitative data regarding the use of N-isopropylhydroxylamine in polymerization processes.
Table 1: General Dosage Recommendations for iPHA as a Short-Stopping Agent
Table 2: Effect of Short-Stopping Agent on Polymer Properties (Conceptual)
iPHA Concentration (phm)
Monomer Conversion at Termination
Average Molecular Weight (Mw)
Polydispersity Index (PDI)
0 (No short-stopping)
>95%
High
Broad
0.05
Controlled at ~70%
Moderate
Narrower
0.1
Controlled at ~70%
Slightly Lower
Narrow
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206) with iPHA as a Short-Stopping Agent
This protocol describes a standard laboratory-scale emulsion polymerization of methyl methacrylate (MMA) where N-isopropylhydroxylamine is used to terminate the reaction.
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle.
Aqueous Phase Preparation: In a beaker, dissolve 0.5 g of sodium dodecyl sulfate and 0.2 g of sodium bicarbonate in 100 mL of deionized water.
Reaction Initiation: Transfer the aqueous solution to the reaction flask and begin stirring. Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the flask to 70°C.
Initiator Addition: Dissolve 0.2 g of potassium persulfate in 5 mL of deionized water and add it to the reaction flask.
Monomer Addition: Slowly add 20 g of inhibitor-free methyl methacrylate to the flask over a period of 30 minutes.
Polymerization: Maintain the reaction temperature at 70°C with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
Short-Stopping: Once the desired monomer conversion is reached (e.g., 70-80%), add 0.1 phm of the 15% iPHA solution to the reaction mixture to terminate the polymerization. This corresponds to approximately 0.13 mL of a 15% iPHA solution for 20 g of MMA.
Cooling and Characterization: Cool the reactor to room temperature. The resulting poly(methyl methacrylate) latex can be characterized for particle size, molecular weight, and other properties.
Protocol 2: Solution Polymerization of Acrylic Acid with iPHA for Monomer Stabilization
This protocol illustrates the use of iPHA as a stabilizer during the solution polymerization of acrylic acid.
Materials:
Acrylic acid, with iPHA added as a stabilizer (e.g., 50-100 ppm)
2-Propanol (solvent)
Azobisisobutyronitrile (AIBN) (initiator)
Nitrogen gas
Equipment:
100 mL Schlenk flask with a magnetic stir bar
Condenser
Oil bath
Magnetic stirrer/hotplate
Procedure:
Reaction Setup: Place a magnetic stir bar in the Schlenk flask and attach a condenser.
Reactant Addition: Add 50 mL of 2-propanol and 10 g of acrylic acid (containing iPHA stabilizer) to the flask.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Initiator Addition: Under a positive pressure of nitrogen, add 0.05 g of AIBN to the reaction mixture.
Polymerization: Heat the reaction mixture to 60°C in the oil bath with stirring. The iPHA present will prevent premature polymerization while allowing the controlled initiation by AIBN at the reaction temperature.
Reaction Monitoring and Termination: Monitor the polymerization progress. If desired, the reaction can be terminated at a specific point by cooling and exposure to air, or by the addition of a higher concentration of a short-stopping agent like iPHA.
Polymer Isolation: Precipitate the poly(acrylic acid) by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane), then filter and dry the polymer.
Visualizations
Caption: Free radical scavenging mechanism of N-isopropylhydroxylamine.
Caption: Workflow for emulsion polymerization using iPHA as a short-stopping agent.
N-Isopropylhydroxylamine (IPHA) as an Advanced Oxygen Scavenger in Boiler Water Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Effective oxygen scavenging is critical in boiler water treatment to prevent corrosion and ensure the longevity and efficiency of steam generat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective oxygen scavenging is critical in boiler water treatment to prevent corrosion and ensure the longevity and efficiency of steam generation systems. Dissolved oxygen is a primary contributor to pitting corrosion in boiler tubes and associated pipework. While traditional oxygen scavengers like hydrazine (B178648) and sodium sulfite (B76179) have been widely used, concerns over their toxicity and contribution to dissolved solids have prompted the adoption of advanced organic alternatives. N-isopropylhydroxylamine (IPHA) has emerged as a highly effective and volatile oxygen scavenger, offering comprehensive protection for the entire boiler system, including steam and condensate lines. This document provides detailed application notes and protocols for the use of N-isopropylhydroxylamine in boiler water treatment.
Chemical and Physical Properties
N-isopropylhydroxylamine (CAS: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1][2] It is commercially available as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine odor.[1][2] IPHA is soluble in water and polar organic solvents.[1]
Table 1: Physical and Chemical Properties of N-isopropylhydroxylamine
N-isopropylhydroxylamine functions as an oxygen scavenger by reacting with dissolved oxygen in the boiler water to form non-corrosive byproducts. The reaction is a pseudo-first-order reaction and is significantly influenced by pH and temperature.[3] Alkaline conditions, specifically the presence of hydroxide (B78521) ions, strongly promote the reaction.[3] The activation energy for the deoxygenation reaction has been determined to be 71.09052 kJ/mol.[3]
In addition to its oxygen scavenging properties, IPHA also contributes to the passivation of metal surfaces, forming a protective magnetite layer that further inhibits corrosion.[2]
Application and Dosage
The application of N-isopropylhydroxylamine is typically as a continuous injection into the boiler feedwater. For systems with a deaerator, the recommended injection point is into the deaerator storage tank to allow for sufficient reaction time before the water enters the boiler.
The dosage of IPHA depends on several factors, including the concentration of dissolved oxygen in the feedwater, the operating pressure and temperature of the boiler, and the overall water chemistry. In systems equipped with thermal and/or mechanical deaeration, a typical dosage range for a blend containing IPHA is between 30 ppb and 300 ppb.[4] For systems without deaeration, the dosage can be significantly higher, in the range of 5 to 200 ppm.[4] For boilers in layup, a dosage of 5 to 200 ppm is also recommended.[4]
Table 2: Recommended Dosage of IPHA-Containing Formulations
Objective: To measure the concentration of dissolved oxygen in boiler feedwater before and after treatment with N-isopropylhydroxylamine.
Methodology:
Sample Collection: Collect water samples from the feedwater line before the IPHA injection point and from a point after sufficient reaction time has been allowed. Samples should be collected in clean, sealed containers, avoiding any air entrapment.
Analysis: Utilize a calibrated dissolved oxygen meter (e.g., an electrochemical or optical sensor) for immediate analysis. For more precise measurements, the Winkler titration method can be employed, though it is more labor-intensive.
Data Recording: Record the dissolved oxygen concentration in parts per million (ppm) or parts per billion (ppb).
Protocol 2: Determination of Residual N-isopropylhydroxylamine
Objective: To monitor and control the concentration of residual IPHA in the boiler water to ensure effective treatment and avoid overdosing.
Methodology:
While a standardized method for the direct determination of IPHA in boiler water is not widely published, methods developed for similar hydroxylamine (B1172632) compounds like N,N-diethylhydroxylamine (DEHA) can be adapted. A common approach is a colorimetric method.[5]
Sample Collection: Collect a cooled boiler water sample.
Reagent Preparation: Prepare a solution of a suitable colorimetric reagent that reacts with hydroxylamines to produce a colored complex.
Analysis:
Add the colorimetric reagent to a known volume of the boiler water sample.
Allow the color to develop for a specified period.
Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
Quantification: Determine the concentration of IPHA by comparing the absorbance to a calibration curve prepared using standard solutions of N-isopropylhydroxylamine.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be developed for more sensitive and specific quantification.[6][7]
Data Presentation
Table 3: Performance Data of N-isopropylhydroxylamine vs. Other Oxygen Scavengers
Parameter
N-isopropylhydroxylamine (IPHA)
Diethylhydroxylamine (DEHA)
Sodium Sulfite
Hydrazine
Reaction Kinetics
Pseudo-first-order, fast reaction rate, especially at higher pH[3]
Volatile, effective in steam and condensate lines[8]
Very fast, especially when catalyzed
Slower at low temperatures
Operating Pressure
Suitable for a wide range of pressures
Suitable for medium to high-pressure boilers[5][8]
Generally used in low to medium pressure boilers
Primarily used in high-pressure boilers
Byproducts
Nitrogen oxides, carbon monoxide, carbon dioxide upon decomposition[9]
Degrades into neutralizing amines (diethylamine and ethylmethylamine)[5]
Adds dissolved solids (sulfates) to the boiler water
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N-Isopropylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals Introduction N-Isopropylhydroxylamine (IPHA) is a versatile organic compound that serves as a crucial intermediate in the synthesis of active pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylhydroxylamine (IPHA) is a versatile organic compound that serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its role as a reducing agent and its ability to participate in various chemical transformations, including oxidation and condensation reactions.[2] A significant application of N-isopropylhydroxylamine in pharmaceutical synthesis is as a precursor for the formation of nitrogen-containing heterocyclic structures, which are common motifs in many drug molecules.[3][4]
This document provides detailed application notes and protocols for the use of N-isopropylhydroxylamine in the synthesis of pharmaceutical intermediates, with a focus on the formation of isoxazolidine (B1194047) rings through 1,3-dipolar cycloaddition reactions. Isoxazolidines are valuable chiral building blocks for the synthesis of a variety of biologically active compounds, including alkaloids, amino acids, and β-lactams.
Physicochemical Properties of N-Isopropylhydroxylamine
A summary of the key physicochemical properties of N-isopropylhydroxylamine is presented in the table below.
Property
Value
CAS Number
5080-22-8
Molecular Formula
C₃H₉NO
Molecular Weight
75.11 g/mol
Appearance
Colorless to pale yellow liquid
Solubility
Soluble in water and polar organic solvents
Application: Synthesis of Isoxazolidine Intermediates via 1,3-Dipolar Cycloaddition
A primary application of N-isopropylhydroxylamine in pharmaceutical synthesis is in the formation of isoxazolidine heterocycles. This is typically achieved through a 1,3-dipolar cycloaddition reaction. In this process, N-isopropylhydroxylamine is first reacted with an aldehyde or ketone to form a nitrone in situ. This nitrone then acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkene, to yield the isoxazolidine ring. This reaction is a powerful tool for creating complex, stereochemically rich molecules that can serve as key intermediates for various drug candidates.
The general workflow for this synthesis is depicted in the following diagram:
General workflow for isoxazolidine synthesis.
Experimental Protocol: Synthesis of a Substituted Isoxazolidine Intermediate
This protocol details the synthesis of a substituted isoxazolidine from an aromatic aldehyde and an alkene, using N-isopropylhydroxylamine to form the intermediate nitrone.
Materials:
Aromatic Aldehyde (e.g., Benzaldehyde)
N-Isopropylhydroxylamine
Alkene (e.g., Styrene)
Solvent (e.g., Toluene, Dichloromethane)
Drying agent (e.g., anhydrous MgSO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Procedure:
Nitron Formation (in situ):
To a solution of the aromatic aldehyde (1.0 eq) in the chosen solvent, add N-isopropylhydroxylamine (1.1 eq).
Stir the reaction mixture at room temperature. The formation of the nitrone can be monitored by Thin Layer Chromatography (TLC).
1,3-Dipolar Cycloaddition:
Once the nitrone formation is complete, add the alkene (1.2 eq) to the reaction mixture.
Heat the mixture to reflux and maintain the temperature for the time required for the reaction to complete (monitor by TLC).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isoxazolidine intermediate.
Quantitative Data:
The following table provides representative quantitative data for the synthesis of a specific isoxazolidine intermediate.
The synthesis of the isoxazolidine intermediate involves a sequence of logical steps, each with a specific purpose. The following diagram illustrates these relationships.
Logical steps in isoxazolidine synthesis.
Conclusion
N-Isopropylhydroxylamine is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of isoxazolidine rings via 1,3-dipolar cycloaddition reactions. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this versatile compound in the development of novel therapeutic agents. The ability to generate complex heterocyclic structures with high stereocontrol makes N-isopropylhydroxylamine an important tool in modern medicinal chemistry.
N-Isopropylhydroxylamine: A Key Building Block in the Synthesis of Advanced Agrochemicals
FOR IMMEDIATE RELEASE [City, State] – [Date] – N-Isopropylhydroxylamine (IPHA) is emerging as a critical intermediate in the development of novel agrochemicals, particularly in the synthesis of isoxazole-based herbicides...
Author: BenchChem Technical Support Team. Date: December 2025
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N-Isopropylhydroxylamine (IPHA) is emerging as a critical intermediate in the development of novel agrochemicals, particularly in the synthesis of isoxazole-based herbicides and fungicides. Its unique chemical properties enable the construction of complex heterocyclic scaffolds that are pivotal to the biological activity of these crop protection agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation agrochemicals.
N-isopropylhydroxylamine serves as a versatile reagent, primarily in the formation of the isoxazole (B147169) ring, a core component in several commercial and developmental agrochemicals. The isoxazole moiety is known for its robust chemical stability and its role in defining the mode of action of the final product.
Application in Isoxazole Herbicide Synthesis
A significant application of N-isopropylhydroxylamine is in the synthesis of isoxazole herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides are crucial for controlling a broad spectrum of weeds in major crops. The synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound with N-isopropylhydroxylamine to form the foundational isoxazole ring.
One exemplary class of such herbicides is the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. While the final amide formation involves coupling with a substituted benzylamine (B48309), the core intermediate, 5-cyclopropylisoxazole-4-carboxylic acid, can be synthesized utilizing an N-substituted hydroxylamine (B1172632) like IPHA.
General Synthesis Pathway for Isoxazole Agrochemicals
The synthesis of the isoxazole core of many agrochemicals follows a general pathway involving the reaction of a β-dicarbonyl compound with a hydroxylamine derivative. In the context of this note, N-isopropylhydroxylamine is the key reagent.
Caption: General synthesis pathway for N-isopropyl-substituted isoxazoles.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key isoxazole intermediate and a final herbicidal product.
Protocol 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate
This protocol outlines the synthesis of a crucial isoxazole intermediate. While the original literature often specifies hydroxylamine hydrochloride, N-isopropylhydroxylamine can be used as the N-substituted hydroxylamine source for the synthesis of N-isopropyl substituted isoxazoles.
To a solution of ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate (1.0 eq) in ethanol, add a solution of N-isopropylhydroxylamine (1.2 eq) and sodium acetate (1.2 eq) in water.
Heat the reaction mixture to reflux and stir for 4-6 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 5-cyclopropylisoxazole-4-carboxylate.
Parameter
Value
Reactant Ratio
1.0 eq Diketone : 1.2 eq N-Isopropylhydroxylamine
Solvent
Ethanol/Water
Reaction Time
4-6 hours
Temperature
Reflux
Typical Yield
75-85%
Protocol 2: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid
To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) in dry DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add the substituted benzylamine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 12-24 hours.
Monitor the reaction by TLC.
Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the final N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.[1]
Parameter
Value
Coupling Agents
EDCI, HOBt
Base
DIPEA
Solvent
Dichloromethane (DCM)
Reaction Time
12-24 hours
Temperature
Room Temperature
Typical Yield
60-80%
Mode of Action: HPPD Inhibition
Many isoxazole herbicides, including the class of compounds described, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. The depletion of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds.
Caption: Mechanism of action of HPPD-inhibiting isoxazole herbicides.
The strategic use of N-isopropylhydroxylamine in the synthesis of these potent agrochemicals underscores its importance in modern agricultural chemistry. The protocols and data presented herein provide a solid foundation for the development of new and effective crop protection solutions.
Application Note: Determination of N-isopropylhydroxylamine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-isop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-isopropylhydroxylamine. Due to the compound's low UV absorbance, this note also discusses an alternative derivatization approach for enhanced sensitivity, a critical consideration for trace-level analysis in pharmaceutical substances. The protocols provided are intended to serve as a comprehensive guide for method development, validation, and routine analysis.
Introduction
N-isopropylhydroxylamine (IPHA) is an organic compound utilized as a reducing agent, stabilizer, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a potential impurity or reactant in drug manufacturing, a reliable analytical method for its quantification is essential for quality control and regulatory compliance. The inherent chemical properties of N-isopropylhydroxylamine, such as high polarity and the lack of a significant chromophore, present challenges for direct HPLC-UV detection.[4] This note provides a direct UV detection method suitable for higher concentrations and outlines a derivatization strategy for trace analysis.
Experimental Protocols
Method 1: Direct UV Detection
This method is adapted from a protocol for the purity assessment of the closely related O-isopropylhydroxylamine hydrochloride and is suitable for the analysis of higher concentrations of N-isopropylhydroxylamine.[5]
Mobile Phase Preparation: Prepare a mixture of HPLC grade acetonitrile and water (70:30 v/v). Add 0.1% (v/v) formic acid. Filter and degas the mobile phase prior to use.[5]
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-isopropylhydroxylamine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a sample containing N-isopropylhydroxylamine and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Pre-Column Derivatization for Enhanced Sensitivity
For trace-level quantification, pre-column derivatization with a UV-active labeling agent is recommended. This approach is based on established methods for similar low-UV active amines.[6] 1-Naphthylisothiocyanate (NITC) is a suitable derivatizing agent that reacts with the amine group of N-isopropylhydroxylamine.
Derivatization and Chromatographic Conditions:
Parameter
Value
Derivatizing Agent
1-Naphthylisothiocyanate (NITC)
Reaction
The amine group of N-isopropylhydroxylamine reacts with NITC to form a UV-active thiourea (B124793) derivative.
Column
C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase
Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid
Detection Wavelength
254 nm
Protocol:
Derivatization Reaction: To 1 mL of the sample or standard solution, add an excess of NITC solution (e.g., 1 mg/mL in acetonitrile). Allow the reaction to proceed for at least 1 hour at room temperature.[6]
Sample Injection: Inject the derivatized solution into the HPLC system.
Method Validation Summary
A summary of typical validation parameters for an HPLC method is provided below. These should be established during method development and validation in accordance with ICH guidelines.[7][8]
Validation Parameter
Typical Acceptance Criteria
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0% - 102.0%
Precision (% RSD)
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise Ratio of 10:1
Specificity
No interference from blank, placebo, or known impurities at the retention time of the analyte.
Diagrams
Caption: Experimental workflow for the HPLC determination of N-isopropylhydroxylamine.
Caption: Logical relationships between key HPLC method validation parameters.
Conclusion
The described RP-HPLC method provides a robust framework for the determination of N-isopropylhydroxylamine. For routine analysis of bulk material, direct UV detection at a low wavelength is a viable approach. For trace analysis, where sensitivity is paramount, pre-column derivatization is recommended. The provided protocols and validation guidelines offer a solid starting point for developing and implementing a reliable analytical method for N-isopropylhydroxylamine in a variety of sample matrices.
Application Note: Quantification of N-isopropylhydroxylamine in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation
Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a robust and sensitive method for the quantification of N-isopropylhydroxylamine (N-IPHA) in aqueous samples.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of N-isopropylhydroxylamine (N-IPHA) in aqueous samples. Due to the polar nature and low volatility of N-IPHA, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The described protocol employs a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert N-IPHA into a more volatile and thermally stable derivative suitable for GC analysis. The method includes sample preparation via solid-phase extraction (SPE) for concentration and purification, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This method is intended for trace-level quantification of N-IPHA in environmental and process water samples.
Introduction
N-isopropylhydroxylamine (IPHA) is an organic compound used in various industrial applications, including as a short-stopping agent in emulsion polymerization and as an oxygen scavenger in water treatment systems. Its presence in water systems, whether as a residual process chemical or an environmental contaminant, requires sensitive and accurate monitoring. Direct analysis of N-IPHA by GC is challenging due to its high polarity and low volatility. Derivatization is a technique that chemically modifies an analyte to enhance its chromatographic properties.[3] Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -NH) with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. This protocol provides a comprehensive workflow for sample preparation, derivatization, and GC-MS analysis to reliably quantify N-IPHA in water.
Experimental Protocol
Materials and Reagents
Solvents: Methanol, Dichloromethane, Acetonitrile (HPLC or GC grade)
Reagents:
N-isopropylhydroxylamine (IPHA) standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine (Anhydrous)
Internal Standard (IS): Atropine or other suitable non-native compound
Glassware: Volumetric flasks, autosampler vials with inserts, Reacti-Vials™ or similar reaction vials.[4]
Instrumentation and GC-MS Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
Parameter
Setting
GC System
Agilent 8890 GC or equivalent
Mass Spectrometer
Agilent 5977B MSD or equivalent
Autosampler
Agilent 7693A or equivalent
GC Column
HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Temp.
250°C
Injection Mode
Splitless (1 µL injection volume)
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line
280°C
Ion Source Temp.
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Quantification Ion
To be determined from the mass spectrum of the derivatized N-IPHA standard
Qualifier Ions
To be determined from the mass spectrum of the derivatized N-IPHA standard
Sample Preparation and Derivatization Workflow
Sample Collection & Filtration: Collect 100 mL of the water sample. Filter through a 0.45 µm filter to remove particulate matter.[5]
pH Adjustment & Spiking: Adjust the sample pH to ~7.0. Spike the sample with the internal standard (e.g., Atropine) to a final concentration of 50 ng/mL.
Solid-Phase Extraction (SPE):
Condition the SPE cartridge with 3 mL of Dichloromethane, followed by 3 mL of Methanol, and finally 3 mL of deionized water.
Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
Wash the cartridge with 3 mL of 5% Methanol in water to remove interferences.
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
Elution: Elute the analytes from the cartridge with 2 x 2 mL aliquots of Dichloromethane.
Evaporation: Collect the eluate and pass it through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization:
Reconstitute the dried residue in 50 µL of anhydrous pyridine.
Add 50 µL of BSTFA + 1% TMCS to the vial.
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
Cool the vial to room temperature before analysis.
GC-MS Analysis: Transfer the derivatized sample to an autosampler vial with an insert and inject 1 µL into the GC-MS system.
Calibration and Quantification
Prepare a series of calibration standards by spiking known amounts of N-IPHA into 100 mL aliquots of analyte-free water. Process these standards through the entire sample preparation and derivatization procedure (Steps 2.3.1 - 2.3.7). Construct a calibration curve by plotting the ratio of the peak area of the N-IPHA derivative to the peak area of the internal standard against the concentration of N-IPHA. The concentration of N-IPHA in unknown samples can then be determined from this curve.
Expected Performance and Data
The following table summarizes the expected performance characteristics of the method. Actual values for LOD, LOQ, and linearity should be determined during method validation.
Parameter
Expected Value / Range
Notes
Limit of Detection (LOD)
1 - 5 ng/L
Based on typical performance for trace analysis in water.[6]
Limit of Quantification (LOQ)
5 - 15 ng/L
Based on typical performance for trace analysis in water.[6]
Application Note: Electrochemical Detection of N-isopropylhydroxylamine in Solution
For Researchers, Scientists, and Drug Development Professionals Introduction N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula C₃H₉NO. It serves as a versatile intermediate and reagent in v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula C₃H₉NO. It serves as a versatile intermediate and reagent in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. Additionally, IPHA is utilized as a reducing agent and an antioxidant.[1] Given its reactivity and potential biological effects, the development of sensitive and reliable analytical methods for the detection and quantification of IPHA in solution is of significant interest in pharmaceutical development, process monitoring, and quality control.
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds like IPHA. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable information on the redox behavior of the analyte and can be adapted for quantitative analysis. This application note provides a detailed protocol for the electrochemical detection of N-isopropylhydroxylamine using a glassy carbon electrode.
Principle
The electrochemical detection of N-isopropylhydroxylamine is based on its oxidation at the surface of a suitable working electrode. By applying a potential sweep, IPHA undergoes an oxidation reaction, resulting in a measurable current that is proportional to its concentration in the solution. The peak potential of this oxidation can be used for qualitative identification, while the peak current serves as the basis for quantification.
Supporting Electrolyte: 0.1 M Phosphate (B84403) Buffer Solution (PBS) at pH 7.0
Reagents for Buffer Preparation:
Sodium phosphate monobasic (NaH₂PO₄)
Sodium phosphate dibasic (Na₂HPO₄)
Deionized (DI) water (18 MΩ·cm)
Glassware: Volumetric flasks, beakers, pipettes
Micropipettes
Nitrogen gas (for deoxygenation)
Experimental Protocols
Electrode Preparation
Polishing the Glassy Carbon Electrode:
Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
Rinse the electrode thoroughly with DI water.
Soncate the electrode in DI water for 2 minutes to remove any adsorbed alumina particles.
Dry the electrode surface with a stream of nitrogen.
Electrochemical Cleaning (Optional but Recommended):
In the supporting electrolyte (0.1 M PBS, pH 7.0), cycle the potential of the GCE between -0.2 V and +1.0 V at a scan rate of 100 mV/s for 10-15 cycles, or until a stable cyclic voltammogram is obtained.
Solution Preparation
0.1 M Phosphate Buffer Solution (pH 7.0):
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
Mix the two solutions in appropriate ratios to achieve a pH of 7.0, monitoring with a calibrated pH meter.
Accurately weigh the required amount of N-isopropylhydroxylamine and dissolve it in the 0.1 M PBS (pH 7.0) to prepare a 10 mM stock solution.
Note: N-isopropylhydroxylamine is often supplied as a 15% aqueous solution. The concentration of the stock solution should be adjusted accordingly.
Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock solution with the 0.1 M PBS (pH 7.0).
Electrochemical Measurements
Cell Assembly:
Assemble the three-electrode system in an electrochemical cell containing a known volume of the 0.1 M PBS (pH 7.0).
Immerse the GCE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) in the solution.
Deoxygenation:
Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
Cyclic Voltammetry (CV):
Record the cyclic voltammogram of the blank supporting electrolyte (0.1 M PBS).
Add a known concentration of N-isopropylhydroxylamine to the cell and record the CV.
Typical CV Parameters:
Potential Range: 0 V to +1.2 V (vs. Ag/AgCl)
Scan Rate: 50 mV/s
Differential Pulse Voltammetry (DPV):
For quantitative analysis, use the DPV technique due to its higher sensitivity and better resolution.
Record the DPV of the blank supporting electrolyte.
Add aliquots of the N-isopropylhydroxylamine standard solution to the electrochemical cell and record the DPV after each addition.
Typical DPV Parameters:
Potential Range: 0 V to +1.2 V (vs. Ag/AgCl)
Modulation Amplitude: 50 mV
Pulse Width: 50 ms
Step Potential: 5 mV
Data Presentation
The following table summarizes hypothetical but expected performance characteristics for the electrochemical detection of N-isopropylhydroxylamine based on similar compounds.
Parameter
Cyclic Voltammetry (CV)
Differential Pulse Voltammetry (DPV)
Oxidation Peak Potential (Epa)
~ +0.85 V
~ +0.80 V
Linear Range
10 µM - 1 mM
1 µM - 100 µM
Limit of Detection (LOD)
~ 5 µM
~ 0.5 µM
Sensitivity
~ 0.05 µA/µM
~ 0.5 µA/µM
RSD (Repeatability, n=5)
< 5%
< 3%
Mandatory Visualizations
Caption: Experimental workflow for the electrochemical detection of N-isopropylhydroxylamine.
Caption: Proposed electrochemical oxidation pathway of N-isopropylhydroxylamine.
Conclusion
This application note details a straightforward and sensitive electrochemical method for the detection of N-isopropylhydroxylamine in solution using a glassy carbon electrode. The described cyclic voltammetry and differential pulse voltammetry protocols provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries. While the provided quantitative data is illustrative, the experimental procedures offer a robust starting point for method development and validation for the routine analysis of N-isopropylhydroxylamine. Further optimization of experimental parameters, such as pH and electrode material, may lead to enhanced sensitivity and selectivity.
Application Notes and Protocols for the Use of N-isopropylhydroxylamine in Synthetic Rubber Production
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a highly efficient short-stopping agent in the emu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a highly efficient short-stopping agent in the emulsion polymerization of synthetic rubbers, such as Styrene-Butadiene Rubber (SBR) and Acrylonitrile-Butadiene Rubber (NBR). The following sections detail the functional roles of IPHA, its advantages over traditional short-stopping agents, and protocols for its application.
Introduction to N-isopropylhydroxylamine (IPHA) in Synthetic Rubber Production
N-isopropylhydroxylamine (IPHA) is an organic compound primarily utilized as a polymerization inhibitor and short-stopping agent in free-radical polymerization processes.[1] In the context of synthetic rubber production, IPHA serves to terminate the polymerization reaction at a predetermined monomer conversion rate. This controlled termination is crucial for achieving the desired molecular weight, Mooney viscosity, and overall physical properties of the final rubber product.[1]
IPHA is recognized as a superior alternative to many traditional short-stopping agents due to its effectiveness and safety profile. A significant advantage of IPHA is that it does not contribute to the formation of regulated nitrosamines, a concern with some other amine-based short-stopping agents.[2]
Key Applications and Functions of IPHA
The primary functions of IPHA in the production of synthetic rubbers include:
Polymerization Termination (Short-Stopping): IPHA is a highly efficient free-radical scavenger. It rapidly reacts with and neutralizes growing polymer radicals, effectively halting the polymerization process.[1] This allows for precise control over the final properties of the rubber.
Mooney Viscosity Control: By stopping the polymerization at a specific point, IPHA plays a critical role in controlling the Mooney viscosity of the synthetic rubber, which is a measure of its processability.[2]
Popcorn Polymer Inhibition: IPHA is effective in preventing the formation of "popcorn polymer," a highly cross-linked, insoluble polymer that can form in monomer recovery and purification sections of rubber production plants, leading to fouling and operational issues.[2]
Monomer Stabilization: IPHA can also be used to stabilize monomers during storage and transport, preventing premature polymerization.
Quantitative Data on IPHA Performance
While specific performance data can vary based on the exact polymerization recipe and conditions, the following tables summarize typical dosage ranges and qualitative performance benefits of IPHA.
Table 1: Typical Dosage of N-isopropylhydroxylamine (IPHA) in Emulsion Polymerization
Parameter
Value
Reference
Dosage Range (active basis)
0.01 to 0.25 parts per hundred parts of monomer (phm)
Table 2: Qualitative Performance Comparison of Short-Stopping Agents
Feature
N-isopropylhydroxylamine (IPHA)
Diethylhydroxylamine (DEHA)
Nitrosamine Formation
Does not form regulated nitrosamines
Can be a precursor to nitrosamines
Mooney Viscosity Control
Excellent
Good, but can lead to viscosity drift
Popcorn Polymer Inhibition
Effective, though performance can be plant-dependent
Effective, but can be volatile
Volatility
Less volatile than DEHA
Relatively volatile
Experimental Protocols
The following are generalized protocols for the laboratory-scale emulsion polymerization of SBR and a procedure for measuring Mooney viscosity. These should be adapted based on specific research needs and available equipment.
Laboratory-Scale Emulsion Polymerization of Styrene-Butadiene Rubber (SBR) with IPHA Short-Stopping
This protocol outlines a typical "cold" emulsion polymerization process.
Pressurized polymerization reactor with agitation and temperature control
Procedure:
Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with high-purity nitrogen to remove oxygen.
Charging of Aqueous Phase: Charge the deionized water, emulsifier, and any buffers to the reactor. Agitate the mixture to ensure complete dissolution.
Charging of Monomers and Chain Transfer Agent: Add the styrene and the chain transfer agent to the reactor.
Initiator and Activator Addition: Cool the reactor to the desired polymerization temperature (typically 5-10°C for cold SBR). Add the components of the redox initiator system.
Butadiene Addition: Carefully charge the liquefied 1,3-butadiene to the pressurized reactor.
Polymerization: Maintain the desired temperature and agitation. Monitor the reaction progress by taking samples periodically to determine the percent monomer conversion via gravimetric analysis.
Short-Stopping: Once the target monomer conversion (typically 60-70%) is reached, inject the IPHA solution into the reactor. The typical dosage is in the range of 0.05 to 0.15 phm (parts per hundred monomer).
Monomer Recovery: After short-stopping, vent the unreacted butadiene and then remove the unreacted styrene, typically by steam stripping.
Latex Finishing: Add an antioxidant emulsion to the latex to protect the rubber from degradation.
Coagulation and Drying: Coagulate the latex using a salt-acid solution, followed by washing and drying the resulting rubber crumb.
Protocol for Mooney Viscosity Measurement (as per ASTM D1646)
Apparatus:
Shearing disk Mooney viscometer
Procedure:
Instrument Calibration and Setup: Calibrate the Mooney viscometer according to the manufacturer's instructions and ASTM D1646 standards. Set the test temperature, typically to 100°C.[3]
Sample Preparation: Prepare a sample of the dry synthetic rubber. The sample should be uniform and free of air pockets.
Test Execution: Place the rubber sample in the die cavity of the viscometer, enclosing the rotor. Close the viscometer and allow the sample to preheat for a specified time (e.g., 1 minute). Start the rotor, which rotates at a constant speed (typically 2 rpm).
Data Recording: Record the torque (in Mooney units) required to rotate the rotor. The Mooney viscosity is typically reported as ML 1+4 (100°C), which means the Mooney value taken after the rotor has been rotating for 4 minutes, following a 1-minute preheat, at a temperature of 100°C.
Visualizations
Logical Workflow for Emulsion Polymerization of SBR
Caption: Workflow for SBR emulsion polymerization with IPHA short-stopping.
Signaling Pathway of Free Radical Scavenging by IPHA
Caption: Mechanism of free radical scavenging by N-isopropylhydroxylamine.
Logical Relationship for Popcorn Polymer Inhibition
Caption: Role of IPHA in the inhibition of popcorn polymer formation.
Technical Support Center: N-Isopropylhydroxylamine (IPHA) Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-isopropylhydroxylamine (IPHA) in various organic solvents. The information is presente...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-isopropylhydroxylamine (IPHA) in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-isopropylhydroxylamine (IPHA) in organic solvents?
A1: N-isopropylhydroxylamine is soluble in water and most polar organic solvents.[1][2] Its stability is influenced by factors such as temperature, pH, and the presence of oxidizing agents.[3] While stable under recommended storage conditions, it can be reactive in certain chemical environments.[2]
Q2: Are there any specific conditions under which IPHA is known to be unstable?
A2: Yes, IPHA is reported to be unstable in the presence of inorganic acids.[1] It is also highly reactive towards strong oxidizing agents.[4] Exposure to elevated temperatures and moisture can also promote degradation.[5]
Q3: What are the potential degradation pathways for IPHA?
A3: Based on the chemistry of hydroxylamines, the primary degradation pathways for IPHA are likely oxidation and potentially hydrolysis, especially in the presence of water.[6] Oxidation can lead to the formation of corresponding nitrones or nitroso compounds.
Q4: How should I store solutions of IPHA in organic solvents?
A4: To minimize degradation, solutions of IPHA in organic solvents should be stored in tightly sealed containers, protected from light and air (preferably under an inert atmosphere like nitrogen or argon), and kept at low temperatures (e.g., 2-8 °C).[7]
Troubleshooting Guides
Issue 1: Unexpected side products are observed in my reaction involving IPHA.
Possible Cause
Troubleshooting Step
Degradation of IPHA
The IPHA solution may have degraded prior to use. It is recommended to use freshly prepared solutions or verify the purity of the IPHA stock.
Reaction with Solvent
IPHA may react with certain solvents, especially at elevated temperatures. Consider performing a blank run with IPHA in the solvent under the reaction conditions to check for reactivity.
Presence of Oxidants
Trace amounts of peroxides in the solvent or exposure to air can lead to the oxidation of IPHA. Use freshly distilled, peroxide-free solvents and maintain an inert atmosphere.
Incompatibility with Reagents
IPHA may react with other reagents in the mixture. Review the compatibility of all components.[8]
Issue 2: The concentration of my IPHA solution appears to decrease over time.
Possible Cause
Troubleshooting Step
Solvent Evaporation
Ensure the container is tightly sealed to prevent solvent evaporation, which would concentrate the solution. For volatile solvents, consider storing at lower temperatures.
Chemical Degradation
IPHA is likely degrading. To confirm, analyze the solution using a suitable analytical method (e.g., HPLC-UV, GC-MS) to quantify the remaining IPHA and identify any degradation products.
Adsorption to Container
Although less common for small molecules, adsorption onto the container surface can occur. Using silanized glassware may mitigate this.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for N-isopropylhydroxylamine in various organic solvents in publicly accessible literature, the following table is provided as a template for researchers to populate with their own experimental data. The experimental protocols provided in the subsequent section outline the methodology to generate this data.
Protocol 1: Stability Assessment of N-isopropylhydroxylamine in Organic Solvents using HPLC-UV
This protocol describes a general method for determining the stability of IPHA in a selected organic solvent under specific temperature conditions.
1. Objective: To quantify the degradation of IPHA in an organic solvent over time at a set temperature.
2. Materials:
N-isopropylhydroxylamine (IPHA)
HPLC-grade organic solvent of interest (e.g., methanol, acetonitrile)
HPLC-grade water
HPLC-grade formic acid or other suitable buffer components
Volumetric flasks and pipettes
HPLC vials
3. Instrumentation:
HPLC system with a UV detector
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Temperature-controlled incubator or water bath
4. Procedure:
Solution Preparation: Prepare a stock solution of IPHA in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
Stability Study Setup: Aliquot the IPHA solution into several HPLC vials, seal them tightly, and place them in a temperature-controlled environment set to the desired study temperature (e.g., 25°C, 40°C, 60°C).
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial from the incubator.
Sample Analysis:
Dilute the sample if necessary with the mobile phase.
Inject the sample into the HPLC system.
Example HPLC Conditions:
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by UV scan of IPHA (typically in the low UV range, e.g., 210 nm).
Column Temperature: 30°C.
Data Analysis:
Quantify the peak area of IPHA at each time point.
Plot the concentration or peak area of IPHA versus time.
Determine the degradation rate and half-life of IPHA in the specific solvent and temperature.
Protocol 2: Identification of Degradation Products using GC-MS
This protocol provides a general method for identifying potential degradation products of IPHA in an organic solvent.
1. Objective: To identify the chemical structures of major degradation products of IPHA.
2. Materials:
Stressed IPHA solution from Protocol 1.
GC-MS grade organic solvent.
Derivatizing agent (optional, e.g., BSTFA for silylation of polar groups).
3. Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Suitable capillary column (e.g., DB-5ms or equivalent).
4. Procedure:
Sample Preparation:
Take an aliquot of the stressed IPHA solution.
The sample may be injected directly or after dilution.
If derivatization is required to improve volatility and peak shape, follow the appropriate procedure for the chosen agent.
GC-MS Analysis:
Injector Temperature: 250°C.
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute all components.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Operate in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 30-350).
Data Analysis:
Identify peaks corresponding to degradation products by comparing the chromatograms of stressed and unstressed samples.
Analyze the mass spectrum of each degradation product peak to elucidate its structure by interpreting the fragmentation pattern and comparing it with mass spectral libraries.
Visualizations
Caption: Workflow for assessing the stability of N-isopropylhydroxylamine.
Caption: Potential degradation pathways of N-isopropylhydroxylamine.
Optimizing N-isopropylhydroxylamine concentration for effective polymerization inhibition
Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently ask...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the use of IPHA as a polymerization inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-isopropylhydroxylamine (IPHA) and what is its primary function in polymerization?
N-isopropylhydroxylamine (IPHA) is an organic compound used as a highly effective polymerization inhibitor and short-stopping agent.[1][2] Its main role is to prevent the premature or spontaneous polymerization of monomers during storage, transportation, or processing.[1][3] It functions by neutralizing free radicals, which are the highly reactive species that initiate and propagate polymer chains.[1] This action is critical for maintaining monomer stability, ensuring product quality, and achieving desired polymer characteristics like optimal molecular weight distribution.[1]
Q2: How does IPHA inhibit polymerization?
IPHA inhibits polymerization through its potent activity as a radical scavenger.[2][3] It efficiently intercepts and deactivates a wide spectrum of free radicals that initiate and propagate polymerization.[1] By neutralizing these radicals, IPHA terminates the growing polymer chains, either halting or significantly slowing the reaction.[1] This function is crucial for "short-stopping" a reaction at a specific monomer conversion point to control the final product's properties.
Figure 1. Mechanism of IPHA as a free radical scavenger to terminate polymerization.
Q3: For which types of monomers is IPHA typically used?
IPHA is versatile and employed in the polymerization of various monomers. It is commonly used with styrenics and acrylics to prevent premature polymerization and control reaction kinetics.[2] Its application extends to the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber, where it acts as a short-stopping agent.[4]
Q4: What are the key factors that influence the performance of IPHA?
Several factors can impact the efficacy of IPHA. These include temperature, pH, the presence of oxygen, and the specific monomer system being used.[5][6][7] Temperature is particularly critical, as the rate of polymerization is highly temperature-dependent; an increase of 10°C can double the reaction rate.[8] The stability and reactivity of IPHA itself can also be influenced by pH and temperature.[5]
Performance Factors and Data
Optimizing IPHA concentration requires understanding the variables that affect its performance.
Table 1: Key Factors Influencing IPHA Efficacy
Factor
Impact on Polymerization & IPHA Performance
Recommendations
Temperature
Higher temperatures significantly increase the rate of thermal (self-initiated) polymerization, consuming the inhibitor more rapidly.[8][9]
Maintain the lowest possible storage and processing temperatures. Implement real-time temperature monitoring.
IPHA Concentration
Insufficient concentration leads to premature polymerization. Excess concentration can overly inhibit the desired reaction or affect product properties.
Start with a recommended concentration for your monomer and optimize through experimentation. Ensure homogeneous mixing.
Oxygen Presence
Oxygen can act as an initiator, forming peroxides that accelerate radical formation, thereby depleting the inhibitor faster.[10] However, some inhibitors require trace oxygen to function effectively.
For monomers like styrene (B11656), it's often recommended to eliminate oxygen via a nitrogen purge before heating to avoid peroxide formation.[10]
pH
The stability and radical scavenging activity of IPHA can be pH-dependent.[5] For some inhibitor types, the dissociated (higher pH) form is more active.[6]
Evaluate the optimal pH range for your specific system to ensure maximum IPHA activity.
Contaminants
Impurities such as rust, peroxides, or other reactive species can initiate polymerization and consume the inhibitor.
Ensure monomers are of high purity and storage/reaction vessels are clean and inert.
Troubleshooting Guide
Q5: I've added IPHA, but my monomer is still polymerizing prematurely. What should I do?
Premature polymerization despite the presence of an inhibitor is a common issue. Follow this systematic troubleshooting guide to identify the root cause.
Figure 2. Troubleshooting workflow for premature polymerization issues.
Q6: How can I determine the optimal IPHA concentration for my specific application?
The optimal concentration depends on the monomer type, purity, storage conditions, and desired shelf life. A general approach is to perform a systematic experimental study. The following protocol provides a framework for evaluating inhibitor effectiveness.
Experimental Protocols
General Protocol: Evaluating IPHA Efficacy for Styrene Monomer
This protocol is adapted from standard methods for testing polymerization inhibitors and can be modified for other monomers.[10]
Objective: To determine the minimum concentration of IPHA required to prevent significant polymer formation in styrene at an elevated temperature over a set period.
Materials:
Styrene monomer (high purity)
IPHA solution (prepare a stock solution of known concentration)
Reaction vessels (e.g., sealed glass tubes or a small-scale stainless steel reactor)[10]
Prepare a series of reaction vessels. For each vessel, add a specific volume of styrene monomer (e.g., 50 mL).[10]
Dose each vessel with a different concentration of IPHA. It is recommended to test a range, for example: 0 ppm (control), 10 ppm, 25 ppm, 50 ppm, and 100 ppm.
Ensure a small amount of polymer seed (e.g., 0.2 g of polystyrene) is added to act as a nucleation source.[10]
Reaction Setup:
Purge the headspace of each vessel with nitrogen for 5-10 minutes to remove oxygen, which can form peroxides and interfere with the test.[10]
Seal the vessels securely.
Incubation:
Place all vessels in a heating bath set to a constant, elevated temperature (e.g., 115°C).[10] This accelerates the polymerization process to simulate long-term storage in a shorter timeframe.
Maintain the vessels at this temperature for a fixed duration (e.g., 4 to 8 hours).[10]
Quantification of Polymer:
After the incubation period, cool the vessels rapidly to quench the reaction.
Pour the contents of each vessel into a beaker containing a significant excess of methanol (e.g., 5 mL).[10] Polystyrene is insoluble in methanol and will precipitate.
Filter the precipitated polymer from the solution.
Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 100°C) until a constant weight is achieved.[10]
Analysis:
Weigh the dried polymer from each sample.
Calculate the percent conversion of monomer to polymer for each IPHA concentration.
The optimal IPHA concentration will be the lowest dose that effectively minimizes polymer formation under the test conditions.
Technical Support Center: N-isopropylhydroxylamine (IPHA) Reactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the effects of pH and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the effects of pH and temperature on the reactivity and stability of N-isopropylhydroxylamine (IPHA).
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability and reactivity of N-isopropylhydroxylamine (IPHA)?
A1: The pH of the reaction medium significantly influences IPHA's stability and reactivity. Generally, IPHA is stable at a neutral pH. Its reactivity, particularly as an oxygen scavenger, is strongly promoted by hydroxide (B78521) ions, indicating enhanced performance under weakly basic conditions.[1] However, it is reported to be unstable in the presence of some inorganic acids. Therefore, the optimal pH must be determined empirically for each specific application.
Q2: What is the general effect of temperature on IPHA's reactivity?
A2: As with most chemical reactions, temperature influences the rate of IPHA's reactions.[2] For its application as an oxygen scavenger, the reaction is a pseudo-first-order reaction with an activation energy (Ea) of 71.09 kJ/mol, demonstrating that higher temperatures will increase the reaction rate.[1] However, elevated temperatures can also accelerate degradation, so a balance must be struck between reaction efficiency and compound stability.
Q3: My reaction yield is lower than expected when using IPHA. What are the potential causes?
A3: Lower-than-expected yields can stem from several factors. First, verify the purity and integrity of your IPHA stock, as it can degrade over time, especially if not stored correctly. Since IPHA is often sold as a 15% aqueous solution, ensure the concentration is accurate. Second, check the pH of your reaction medium; for applications like radical scavenging or deoxygenation, reactivity is often optimal in slightly basic conditions.[1] Finally, ensure the temperature is appropriate for the desired reaction rate without causing significant degradation.
Q4: What are the common signs of IPHA degradation?
A4: Visual signs of degradation in the IPHA solution (typically colorless to pale yellow) can include discoloration (darkening) or the formation of precipitates. Functionally, degradation will lead to a decrease in performance, such as reduced efficiency as a polymerization inhibitor or a slower rate of oxygen scavenging.[3] If degradation is suspected, it is recommended to use a fresh batch or verify the purity of the current stock analytically.
Q5: What are the known chemical incompatibilities for IPHA?
A5: IPHA should not be used with strong oxidizing agents, as this can lead to hazardous decomposition reactions.[4] Its stability can also be compromised by certain inorganic acids. It is crucial to review all components in a formulation for potential incompatibilities before mixing.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Inconsistent Reaction Times
Fluctuation in pH or temperature between experiments.
Implement strict pH and temperature controls. Use a calibrated pH meter and a temperature-controlled reaction vessel. For oxygen scavenging, note that hydroxide ions catalyze the reaction.[1]
Low Efficacy as a Radical Scavenger
1. Degraded IPHA stock.2. Suboptimal pH for the reaction.3. Insufficient concentration.
1. Use a fresh, validated batch of IPHA.2. Adjust the pH of the medium. Radical scavenging is often more efficient under specific pH conditions.3. Titrate the concentration of IPHA to find the optimal level for your system.
Precipitate Formation in Formulation
1. pH shift causing IPHA or its salts to precipitate.2. Reaction with an incompatible component.
1. Analyze the solubility of IPHA under your specific pH and solvent conditions.2. Conduct small-scale compatibility studies with individual formulation components.
Discoloration of the Final Product
Oxidation or degradation of IPHA or its reaction byproducts.
1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is a concern.2. Evaluate the effect of temperature on byproduct formation.
Quantitative Data Summary
Table 1: Kinetic Parameters for IPHA as an Oxygen Scavenger
This table summarizes the kinetic data for the deoxygenation reaction of IPHA in deionized water under weakly basic conditions.
Parameter
Value
Significance
Reference
Reaction Order
Pseudo-first-order
The reaction rate is directly proportional to the concentration of IPHA when oxygen is in excess.
Table 2: Recommended Conditions for Stability Testing of IPHA-Containing Formulations
Based on ICH guidelines, these conditions are standard for assessing the stability of drug products.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Reference |
| :--- | :--- | :--- | :--- |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |[5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points, including initial and final (e.g., 0, 3, 6 months). |[5] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points, including initial and final (e.g., 0, 3, 6 months). |[5][6] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for experiments involving IPHA.
Caption: Simplified mechanism of IPHA as a radical scavenger.
Experimental Protocols
Protocol 1: General Method for Evaluating IPHA Stability in a Formulation
This protocol outlines a typical stability study to assess the impact of temperature and pH on an IPHA-containing liquid formulation, based on pharmaceutical industry standards.[6]
Validated stability-indicating analytical method (e.g., HPLC-UV) capable of quantifying IPHA and detecting degradation products.
pH meter, calibrated.
Final packaging components (vials, closures, etc.).
Procedure:
Prepare at least three batches of the final formulation.
Package the formulation in the container closure system intended for marketing.[5]
Place a sufficient number of samples from each batch into the selected stability chambers (e.g., long-term and accelerated conditions).
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).[5]
At each time point, perform the following tests:
Visual Inspection: Check for changes in color, clarity, and for the presence of particulate matter.
pH Measurement: Record the pH of the formulation.
Assay of IPHA: Quantify the concentration of IPHA using the validated analytical method.
Degradation Products: Monitor for and quantify any new or growing impurity peaks.
Data Analysis:
Plot the concentration of IPHA versus time for each storage condition.
Analyze the rate of degradation and the formation of impurities.
Determine if a "significant change" (as defined by ICH guidelines) has occurred.
Protocol 2: Kinetic Analysis of IPHA Reactivity (Deoxygenation)
This protocol is adapted from the methodology used to study the deoxygenation kinetics of IPHA.[1]
Materials and Equipment:
IPHA solution of known concentration (e.g., 15% aqueous solution).
Deionized, oxygen-saturated water.
pH adjustment solution (e.g., 15% NaOH).
Temperature-controlled reaction vessel with stirring.
Dissolved oxygen (DO) probe, calibrated.
Data logger or software to record DO concentration over time.
Procedure:
Setup: Add a known volume of deionized, oxygen-saturated water to the temperature-controlled reaction vessel. Allow the temperature to equilibrate (e.g., 25°C, 35°C, 45°C).
pH Adjustment: Adjust the pH of the water to the desired level (e.g., pH 8, 9, 10) using the NaOH solution.
Initiate Reaction: Start recording the DO concentration. Inject a precise amount of the IPHA stock solution into the vessel to achieve the target concentration.
Data Collection: Continue to record the DO concentration over time until it stabilizes at a low level.
Repeat: Perform the experiment at different temperatures and pH values to determine their respective effects on the reaction rate.
Data Analysis:
Plot ln([O₂]) versus time. If the plot is linear, the reaction is first-order with respect to oxygen.
Calculate the pseudo-first-order rate constant (k') from the slope of the line.
Use the Arrhenius equation (ln(k') vs. 1/T) to calculate the activation energy (Ea) of the reaction.
Degradation pathways of N-isopropylhydroxylamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N-isopropylhydroxylamine...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N-isopropylhydroxylamine under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of N-isopropylhydroxylamine degradation.
Issue
Possible Cause(s)
Troubleshooting Steps
No degradation observed or very slow degradation rate.
Insufficiently harsh acidic conditions (pH too high).
Gradually decrease the pH of the reaction mixture by using a stronger acid or increasing the acid concentration. Monitor the degradation at different pH values (e.g., pH 1, 2, 3) to find the optimal condition for observable degradation.
Low reaction temperature.
Increase the reaction temperature in controlled increments (e.g., 40°C, 60°C, 80°C). Be cautious as higher temperatures can lead to more complex degradation profiles.
Incorrect analytical method settings.
Ensure the analytical method (e.g., HPLC-UV) is optimized for the detection of N-isopropylhydroxylamine and its potential degradation products. Check the wavelength of detection, column chemistry, and mobile phase composition.
Rapid, uncontrolled degradation.
Excessively harsh acidic conditions (pH too low).
Use a milder acid or a lower concentration to control the degradation rate. A slower, more controlled degradation is easier to monitor and characterize.
High reaction temperature.
Lower the reaction temperature to slow down the degradation process.
Poor reproducibility of results.
Inconsistent initial concentrations of N-isopropylhydroxylamine or acid.
Prepare stock solutions of N-isopropylhydroxylamine and the acid carefully and use precise volumetric measurements for each experiment.
Fluctuations in reaction temperature.
Use a temperature-controlled water bath or heating block to maintain a constant and uniform temperature throughout the experiment.
Inconsistent sample work-up procedure.
Standardize the sample quenching and preparation steps before analysis to minimize variability.
Appearance of multiple, unidentified peaks in the chromatogram.
Complex degradation pathways leading to numerous products.
Use a gradient elution method in HPLC to improve the separation of peaks. Couple the HPLC system with a mass spectrometer (LC-MS) for the identification of the molecular weights of the degradation products, which is a critical step in structure elucidation.
Presence of impurities in the starting material.
Analyze the N-isopropylhydroxylamine starting material before initiating the degradation study to identify any pre-existing impurities.
Difficulty in identifying degradation products.
Lack of reference standards for potential degradation products.
Utilize LC-MS/MS and high-resolution mass spectrometry (HRMS) to obtain fragmentation patterns and accurate mass data for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for confirming the structures of isolated degradation products.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for N-isopropylhydroxylamine under acidic conditions?
A1: While specific studies on N-isopropylhydroxylamine are limited, based on the chemistry of hydroxylamines, the degradation in acidic conditions is likely to proceed through pathways such as hydrolysis and oxidation.[4] The protonation of the nitrogen or oxygen atom in acidic media can facilitate these reactions. For the parent compound, hydroxylamine, decomposition in acidic solutions can be initiated by hydrogen ions, leading to different and potentially more exothermic reaction pathways compared to alkaline conditions.[5]
Q2: What are the likely degradation products of N-isopropylhydroxylamine in an acidic medium?
A2: Plausible degradation products could include isopropylamine, acetone, and various oxidation products. The specific products formed will depend on the reaction conditions such as pH, temperature, and the presence of oxidizing agents.
Q3: How can I monitor the kinetics of the degradation reaction?
A3: The kinetics of degradation can be monitored by periodically taking aliquots from the reaction mixture, quenching the reaction (e.g., by neutralization or cooling), and analyzing the concentration of N-isopropylhydroxylamine and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Q4: Which analytical techniques are most suitable for analyzing the degradation of N-isopropylhydroxylamine?
A4: A stability-indicating HPLC method is the primary technique for separating and quantifying the parent compound and its degradation products.[1][6] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are highly effective.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure confirmation.[2]
Q5: What is a "forced degradation study" and how does it apply here?
A5: A forced degradation study (or stress testing) is an experiment where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions.[4][7] For N-isopropylhydroxylamine, this would involve subjecting it to various acidic pH levels and temperatures to deliberately induce degradation. The goal is to identify potential degradation products and establish degradation pathways, which is crucial for developing stable formulations and analytical methods.[4][8]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the degradation of N-isopropylhydroxylamine under acidic conditions. Researchers should generate their own data and can use the following table formats for summarization.
Table 1: Degradation of N-isopropylhydroxylamine at Different pH Values
pH
Temperature (°C)
Time (hours)
Initial Concentration (mM)
Final Concentration (mM)
% Degradation
1
60
24
2
60
24
3
60
24
Table 2: Formation of Major Degradation Products
Degradation Product
pH
Temperature (°C)
Time (hours)
Concentration (mM)
Product A
1
60
24
Product B
1
60
24
Product A
2
60
24
Product B
2
60
24
Experimental Protocols
Protocol: Forced Degradation of N-isopropylhydroxylamine under Acidic Conditions
1. Objective:
To investigate the degradation of N-isopropylhydroxylamine under acidic stress conditions and to identify the resulting degradation products.
2. Materials:
N-isopropylhydroxylamine
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 0.1 M, 1 M)
Volumetric flasks, pipettes, and other standard laboratory glassware
Temperature-controlled water bath or oven
pH meter
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
LC-MS system for identification of degradation products
3. Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of N-isopropylhydroxylamine of a known concentration (e.g., 1 mg/mL) in high-purity water.
Prepare acidic solutions of desired concentrations (e.g., 0.1 M HCl, 1 M HCl).
Degradation Experiment:
For each condition (e.g., 0.1 M HCl at 60°C), add a known volume of the N-isopropylhydroxylamine stock solution to a volumetric flask.
Add the acidic solution to the flask and dilute to the mark with the same acidic solution to achieve the desired final concentration of N-isopropylhydroxylamine.
Place the flask in a pre-heated, temperature-controlled environment (e.g., water bath at 60°C).
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
Sample Quenching and Preparation:
Immediately quench the reaction in the aliquot by neutralizing the acid with an equivalent amount of NaOH solution to prevent further degradation.
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.
Analysis:
Analyze the samples using a validated, stability-indicating HPLC method.
Monitor the decrease in the peak area of N-isopropylhydroxylamine and the increase in the peak areas of any degradation products over time.
For the identification of degradation products, inject the samples into an LC-MS system.
4. Data Analysis:
Calculate the percentage of degradation of N-isopropylhydroxylamine at each time point.
Plot the concentration of N-isopropylhydroxylamine versus time to determine the degradation kinetics.
Analyze the mass spectral data to propose structures for the major degradation products.
Troubleshooting inconsistent results with N-isopropylhydroxylamine in experiments
Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to fr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of IPHA in experiments.
Frequently Asked Questions (FAQs)
1. What is N-isopropylhydroxylamine (IPHA) and what are its common applications?
N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula C₃H₉NO.[1][2] It is a colorless to pale yellow liquid, often supplied as a 15% aqueous solution.[1] IPHA is a versatile chemical intermediate known for its roles as a reducing agent, radical scavenger, and polymerization inhibitor.[3][4]
Key applications include:
Polymerization: It is a highly efficient short-stopping agent in free-radical emulsion polymerization.[1][3][5]
Oxygen Scavenging: IPHA is used to remove dissolved oxygen in industrial water treatment, such as in boiler systems, as an alternative to hydrazine.[1][5]
Organic Synthesis: It serves as a mild reducing agent in various chemical syntheses.[4][6]
Stabilizer: IPHA is used to stabilize monomers, resins, and other materials susceptible to degradation by free radicals.[4]
2. My experimental results with IPHA are inconsistent. What are the common causes?
Inconsistent results when using IPHA can stem from several factors related to the reagent's stability, handling, and the experimental conditions. Key causes include:
Degradation of IPHA: IPHA can degrade over time, especially with improper storage. Exposure to air (oxygen), elevated temperatures, and non-neutral pH can lead to its decomposition.[2]
Impurity of the Reagent: The presence of impurities in the IPHA solution can interfere with the intended reaction, leading to side products or lower yields.
Improper Storage: IPHA is sensitive to heat, light, and air. Storing it at elevated temperatures or in poorly sealed containers can lead to degradation.
Variability in Experimental Conditions: Factors such as pH, temperature, and the presence of metal ions can significantly influence the reactivity of IPHA.[1]
3. How should I properly store and handle N-isopropylhydroxylamine?
Proper storage and handling are crucial for maintaining the integrity and reactivity of IPHA.
Storage: Store IPHA in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1] It is often recommended to store it at temperatures below 15°C.[7] Keep containers tightly closed to prevent exposure to atmospheric oxygen.
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. IPHA is moderately toxic and can cause skin and eye irritation.[1] Ensure adequate ventilation to avoid inhalation of vapors.
4. How can I check the purity of my N-isopropylhydroxylamine solution?
The purity of an IPHA solution can be assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of hydroxylamine (B1172632) and its derivatives.[8][9] A specific HPLC method can be developed to separate IPHA from its potential degradation products.
Titration: A titration method can be used to determine the concentration of IPHA. This typically involves reacting the hydroxylamine with an oxidizing agent and then back-titrating the excess oxidant.
Gas Chromatography (GC): GC can also be used to assess the purity of IPHA, particularly for identifying volatile impurities.
Troubleshooting Guides
Issue 1: Inconsistent Performance as a Polymerization Inhibitor/Shortstop
Symptoms:
Variable induction periods before polymerization begins.
Incomplete termination of polymerization, leading to higher than expected monomer conversion.
1. Check the age and storage conditions of your IPHA stock. 2. If the solution is old or has been stored improperly, procure a fresh batch. 3. Perform a purity analysis (e.g., via HPLC) on a small sample to assess its integrity.
Incorrect Dosage
1. Review the recommended dosage for your specific monomer and polymerization system. The typical range is 0.01 to 0.25 parts per hundred parts of monomer (phm).[10] 2. Ensure accurate measurement and addition of the IPHA solution.
Presence of Oxygen
1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the polymerization is sensitive to oxygen. 2. De-gas all monomers and solvents prior to use.
Reaction Temperature
1. Monitor and control the reaction temperature, as higher temperatures can accelerate radical formation and may require a higher concentration of IPHA.
Experimental Protocol: Emulsion Polymerization Shortstopping with N-isopropylhydroxylamine
Preparation: Prepare a 1% to 5% aqueous solution of N-isopropylhydroxylamine from your stock solution.
Monitoring Polymerization: Monitor the progress of the emulsion polymerization by taking samples at regular intervals and determining the monomer conversion (e.g., by gravimetry or gas chromatography).
Addition of Shortstopper: Once the desired monomer conversion is reached, add the prepared IPHA solution to the reactor. The amount of IPHA required is typically in the range of 0.01 to 0.1 parts per hundred parts of monomer (phm).[10]
Mixing: Ensure rapid and thorough mixing of the IPHA solution into the latex to halt the polymerization uniformly.
Confirmation of Termination: Continue to monitor the monomer conversion for a short period after the addition of IPHA to confirm that the polymerization has stopped.
Issue 2: Low or Variable Yield in Organic Synthesis (e.g., Reduction of Nitroarenes)
Symptoms:
Lower than expected yield of the desired product.
Formation of multiple side products.
Incomplete conversion of the starting material.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Sub-optimal Reaction pH
1. The reactivity of IPHA as a reducing agent is pH-dependent.[2] 2. Perform small-scale experiments to screen a range of pH values to find the optimal condition for your specific reaction.
Inadequate Reaction Temperature
1. The reduction reaction may require a specific temperature range for optimal performance. 2. Experiment with different temperatures to determine the ideal condition.
Interference from Metal Ions
1. Trace metal ions can sometimes catalyze the decomposition of IPHA or interfere with the desired reaction. 2. Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected.
Degraded IPHA Reagent
1. As with polymerization applications, use a fresh or recently verified batch of IPHA.
Experimental Protocol: Reduction of an Aromatic Nitro Compound using N-isopropylhydroxylamine (General Procedure)
Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
Addition of IPHA: Add N-isopropylhydroxylamine (typically 1.5 to 3 equivalents) to the solution.
pH Adjustment: Adjust the pH of the reaction mixture to the desired level using a suitable acid or base.
Heating and Monitoring: Heat the reaction mixture to the optimal temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate work-up procedure, which may include extraction and purification by column chromatography, to isolate the desired product.
Data Presentation
Table 1: Physical and Chemical Properties of N-isopropylhydroxylamine
Improving the solubility of N-isopropylhydroxylamine in non-polar reaction media
Technical Support Center: N-Isopropylhydroxylamine Solubility This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N-Isopropylhydroxylamine Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isopropylhydroxylamine, focusing on challenges related to its solubility in non-polar reaction media.
Frequently Asked Questions (FAQs)
Q1: What is N-isopropylhydroxylamine and what are its basic solubility properties?
N-isopropylhydroxylamine (IPHA) is an organic compound with the molecular formula C₃H₉NO.[1][2] It typically appears as a colorless to pale yellow liquid or a white crystalline flake, though it is often sold as a 15% aqueous solution.[3][4] IPHA is known to be soluble in water and most polar organic solvents but is generally considered insoluble in non-polar solvents.[3][5][6] This solubility profile is due to the polar hydroxyl (-OH) and amine (-NH) groups in its structure, which readily form hydrogen bonds with polar solvents.
Q2: Why is the low solubility of N-isopropylhydroxylamine in non-polar solvents a problem?
Many organic synthesis reactions, particularly in pharmaceutical and agrochemical development, are conducted in non-polar solvents like toluene, hexane, or dichloromethane (B109758) to dissolve non-polar reactants and reagents.[7] When N-isopropylhydroxylamine is used in such reactions, its inability to dissolve in the non-polar medium leads to a heterogeneous reaction mixture. This can result in extremely slow reaction rates, low yields, and difficulty in monitoring the reaction's progress, as the reactants are in separate phases and cannot interact effectively.[8]
Q3: What are the key physical and chemical properties of N-isopropylhydroxylamine?
Understanding the properties of N-isopropylhydroxylamine is crucial for troubleshooting. Key data is summarized below.
Troubleshooting Guide: Improving Solubility in Non-Polar Media
This guide addresses the primary issue of getting N-isopropylhydroxylamine to effectively participate in reactions within a non-polar solvent system.
Caption: Decision flowchart for selecting a solubility enhancement method.
Method 1: Phase-Transfer Catalysis (PTC)
Q4: What is Phase-Transfer Catalysis and how can it help?
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant from one phase to another where the reaction can occur.[7][9] For N-isopropylhydroxylamine, the catalyst can transport it from the aqueous phase, where it is soluble, into the non-polar organic phase to react with a substrate.[9][10] This avoids the need to dissolve the hydroxylamine (B1172632) directly in the non-polar solvent.
Caption: Diagram of the PTC mechanism for transporting IPHA.
Q5: What is a general experimental protocol for using PTC with N-isopropylhydroxylamine?
The following is a generalized protocol based on the principles of phase-transfer catalysis.[7][9] Researchers must optimize conditions for their specific reaction.
Experimental Protocol: PTC for Reactions with IPHA
Reaction Setup: In a reaction vessel equipped with a stirrer, add the non-polar solvent (e.g., toluene), your organic-soluble substrate, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, at 5-10 mol%).
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of N-isopropylhydroxylamine. If the reaction requires basic conditions, an inorganic base like sodium hydroxide (B78521) (NaOH) can be included in this aqueous phase.[9]
Combine Phases: Add the aqueous IPHA solution to the reaction vessel containing the organic phase.
Reaction Execution: Heat the biphasic mixture to the desired reaction temperature and stir vigorously. High agitation is critical to maximize the interfacial surface area between the two phases, which facilitates the transfer of the catalyst.[8]
Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them using appropriate techniques (e.g., GC, HPLC, TLC).
Workup: Upon completion, stop the stirring and allow the layers to separate. The organic layer containing the product can be isolated, washed with water or brine, dried, and concentrated to yield the crude product for further purification.
Method 2: Co-solvency
Q6: How can a co-solvent system improve the solubility of N-isopropylhydroxylamine?
A co-solvent is a water-miscible organic solvent that, when added to a primary solvent, can increase the solubility of a solute.[11] To dissolve N-isopropylhydroxylamine in a non-polar medium, one can add a small amount of a polar, aprotic co-solvent in which IPHA is soluble (e.g., DMSO, DMA).[11][12] The co-solvent bridges the polarity gap between the IPHA and the non-polar bulk solvent, creating a more favorable environment for dissolution and resulting in a homogeneous reaction medium.
Caption: Experimental workflow for using the co-solvency method.
Q7: What are the key considerations and potential issues with the co-solvent method?
Reaction Compatibility: The primary concern is whether the co-solvent will interfere with the desired reaction, react with any reagents, or complicate the product purification process.
Solvent Ratios: The amount of co-solvent should be minimized. Using too much can significantly alter the polarity of the reaction medium, potentially affecting reaction kinetics and selectivity.
Temperature Effects: Solubility is temperature-dependent. Gently warming the mixture may aid dissolution, but the thermal stability of all reactants must be considered.
Method 3: Chemical Derivatization
Q8: When should I consider modifying the N-isopropylhydroxylamine molecule itself?
If PTC and co-solvency are not viable due to reaction constraints (e.g., extreme sensitivity to water or polar solvents), a more advanced strategy is to synthesize a derivative of N-isopropylhydroxylamine with increased lipophilicity.[13] This involves chemically modifying the molecule to make it more compatible with non-polar solvents. For instance, protecting the polar hydroxyl group with a lipophilic protecting group could enhance its solubility in organic media. This approach is more complex and requires additional synthetic and purification steps.[13] It is generally considered when other, simpler methods have been exhausted.
Preventing byproduct formation in reactions involving N-isopropylhydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation in reactions inv...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation in reactions involving N-isopropylhydroxylamine (IPHA).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product and Formation of Unexpected Byproducts
Question: My reaction using N-isopropylhydroxylamine has a low yield, and I am observing unexpected byproducts. How can I troubleshoot this?
Answer:
Low yields and unexpected byproducts in reactions with N-isopropylhydroxylamine can often be attributed to several factors, including side reactions of the reagent itself or with the substrate. Here is a step-by-step guide to help you identify and resolve the issue.
Potential Causes and Solutions:
Oxidation of N-Isopropylhydroxylamine: N-isopropylhydroxylamine can be oxidized, especially in the presence of air or other oxidizing agents, to form byproducts like N-isopropylnitrone and acetone (B3395972).
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are deoxygenated before use.
Over-reduction of the Substrate or N-Isopropylhydroxylamine: In reduction reactions, such as the reduction of nitro compounds, the desired hydroxylamine (B1172632) intermediate can be further reduced to the corresponding amine. Similarly, N-isopropylhydroxylamine itself can be reduced to isopropylamine (B41738) under harsh conditions.[1]
Solution: Carefully control the stoichiometry of the reducing agent. Use milder reducing agents or catalytic transfer hydrogenation methods, which can offer greater selectivity.[2][3] Monitor the reaction closely by TLC or LC-MS to stop it once the desired intermediate is formed.
Undesired N- vs. O-Alkylation: N-isopropylhydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom during alkylation reactions. The reaction conditions, particularly pH, play a crucial role in determining the selectivity.[4]
Solution: To favor O-alkylation , use basic conditions (pH > 10) and polar aprotic solvents like THF or DMF.[4] For N-alkylation , acidic conditions (pH < 6) are generally preferred.[4][5]
Beckmann Rearrangement of Oxime Products: When N-isopropylhydroxylamine reacts with ketones, it forms an oxime. Under acidic conditions, this oxime can undergo a Beckmann rearrangement to form an amide, which is an undesired byproduct.[4][6]
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. If acidic conditions are necessary for other reasons, consider using milder acidic catalysts or performing the reaction at a lower temperature to suppress the rearrangement.[7][8][9]
Condensation Reactions and Azoxy Compound Formation: In the reduction of nitroarenes, the intermediate N-arylhydroxylamine can condense with the nitroso intermediate to form azoxy compounds as byproducts.[4][10][11][12][13]
Solution: Control the reaction temperature and the rate of addition of the reducing agent to minimize the concentration of the reactive intermediates. The use of specific catalytic systems can also enhance selectivity for the hydroxylamine.[10][14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding byproduct formation in reactions with N-isopropylhydroxylamine.
1. What are the most common byproducts observed in reactions involving N-isopropylhydroxylamine?
The most common byproducts depend on the reaction type:
Oxidation Reactions: N-isopropylnitrone and acetone are common byproducts resulting from the oxidation of N-isopropylhydroxylamine itself.[15][16][17]
Reduction Reactions (e.g., of nitro compounds): Over-reduction to the corresponding primary amine (e.g., isopropylamine from IPHA, or the aniline (B41778) from a nitroarene) is a frequent side product.[1][18] Condensation of intermediates can also lead to the formation of azoxy and azo compounds.[4][10][11][12][13]
Alkylation Reactions: A mixture of N-alkylated and O-alkylated products can be formed due to the ambident nucleophilicity of N-isopropylhydroxylamine.[4][5]
Reactions with Carbonyls: The primary product is an oxime, but this can undergo a subsequent Beckmann rearrangement under acidic conditions to yield an amide.[4][6][9]
2. How does pH affect byproduct formation in alkylation reactions with N-isopropylhydroxylamine?
The pH of the reaction medium is a critical factor in controlling the selectivity of N- versus O-alkylation.
Basic Conditions (pH > 10): Deprotonation of the hydroxyl group increases the nucleophilicity of the oxygen atom, favoring O-alkylation .[4]
Acidic Conditions (pH < 6): Protonation of the nitrogen atom is less likely than with a primary amine due to the electron-withdrawing effect of the hydroxyl group, but these conditions generally favor N-alkylation .[4]
3. What strategies can be employed to prevent the over-reduction of nitro compounds to amines when using N-isopropylhydroxylamine as a reducing agent?
To selectively obtain the hydroxylamine intermediate and avoid further reduction to the amine, consider the following strategies:
Catalytic Transfer Hydrogenation: This method, using hydrogen donors like hydrazine (B178648) or formic acid with a suitable catalyst (e.g., Pd/C, Pt/C), can be highly selective.[2][3][19]
Control of Reaction Parameters: Carefully controlling the reaction temperature, pressure (if using H₂ gas), and reaction time is crucial. Lower temperatures and shorter reaction times can help prevent over-reduction.[4]
Use of Catalyst Promoters or Inhibitors: The addition of certain compounds can modulate the catalyst's activity and selectivity. For example, dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of hydroxylamines to anilines.[14]
4. How can I avoid the Beckmann rearrangement when preparing oximes from ketones and N-isopropylhydroxylamine?
The Beckmann rearrangement is acid-catalyzed.[6][9] To minimize this side reaction:
Maintain Neutral or Basic pH: Ensure that the reaction and workup conditions are not acidic.
Use of Mild Reagents: If an acid catalyst is required for the oxime formation, use a mild Lewis acid or a buffered system.
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on product distribution.
Table 1: Influence of Solvent on O-Alkylation Efficiency [4]
Solvent
Yield (%)
Mechanistic Role
THF
75–85%
Facilitates deprotonation by the base.
DMF
65–70%
Stabilizes the transition state.
Water
<40%
Leads to competing hydrolysis pathways.
Table 2: Effect of Reaction Parameters on Byproduct Formation in Hydrogenation [4]
Parameter
Condition
Effect on Byproduct Formation
pH
Lower pH (5–7)
Favors the formation of hydroxylamine over the amine.
H₂ Pressure
Moderate (30–115 psia)
Balances the reaction rate and selectivity.
Reaction Time
Shorter (4–6 hours)
Prevents the over-reduction of the hydroxylamine intermediate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing byproduct formation.
Protocol 1: Selective Reduction of a Nitroarene to an N-Arylhydroxylamine using Catalytic Transfer Hydrogenation
This protocol is adapted from a procedure for the selective reduction of nitroarenes.[20]
Materials:
Nitroarene (1.0 mmol)
Supported Palladium Catalyst (Pd/C, 5 mol%)
Hydrazine monohydrate (3.0 mmol)
Ethanol (10 mL)
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
To a solution of the nitroarene in ethanol, add the Pd/C catalyst.
Stir the suspension at room temperature.
Add hydrazine monohydrate dropwise to the reaction mixture over a period of 15-20 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Wash the celite pad with ethyl acetate.
Combine the filtrate and washings and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-arylhydroxylamine.
Protocol 2: pH-Controlled Selective O-Alkylation of N-Isopropylhydroxylamine
This protocol is based on general principles for selective alkylation of hydroxylamines.[4][21]
Materials:
N-isopropylhydroxylamine hydrochloride (1.0 mmol)
Alkyl halide (1.1 mmol)
Potassium carbonate (2.5 mmol)
Anhydrous N,N-dimethylformamide (DMF, 10 mL)
Deionized water
Diethyl ether
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve N-isopropylhydroxylamine hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere.
Add potassium carbonate to the solution and stir the suspension vigorously for 30 minutes at room temperature. This will neutralize the HCl salt and create a basic environment.
Add the alkyl halide to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Once the starting material is consumed, quench the reaction by adding deionized water.
Extract the aqueous layer with diethyl ether (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the O-alkylated product.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Byproduct formation in the reduction of nitroarenes.
Caption: Troubleshooting workflow for reactions with N-isopropylhydroxylamine.
N-isopropylhydroxylamine interference with common analytical techniques
Welcome to the technical support center for troubleshooting issues related to N-isopropylhydroxylamine (IPHA) interference in common analytical techniques. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting issues related to N-isopropylhydroxylamine (IPHA) interference in common analytical techniques. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with samples containing this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is N-isopropylhydroxylamine (IPHA) and why is it a concern in my analyses?
A1: N-isopropylhydroxylamine (IPHA), CAS 5080-22-8, is an organic compound often used as a short-stopping agent in free-radical polymerization reactions, an oxygen scavenger in water treatment, and a stabilizer.[1] It is a reducing agent and can participate in various oxidation and condensation reactions.[1][2] If residual IPHA is present in your samples, its reactive nature can interfere with various analytical techniques, leading to inaccurate results.
Q2: What are the common signs of IPHA interference in my analytical data?
A2: Signs of IPHA interference can include the appearance of unexpected peaks (ghost peaks) in chromatograms, suppression or enhancement of your analyte's signal in mass spectrometry, and artificially high or low readings in colorimetric assays. The specific manifestation of interference will depend on the analytical technique being used and the concentration of residual IPHA.
Q3: How can I confirm that the interference I'm observing is from IPHA?
A3: Confirming IPHA as the source of interference typically involves a systematic troubleshooting process. This can include running a blank sample that has been spiked with a known concentration of IPHA to see if the interference pattern is reproduced. Additionally, analyzing a sample of IPHA alone can help to identify its characteristic analytical signature (e.g., retention time, mass-to-charge ratio, spectral properties).
Q4: Are there any general strategies to mitigate IPHA interference?
A4: Yes, general strategies include optimizing sample preparation to remove residual IPHA, adjusting analytical method parameters to separate the interference from the analyte of interest, and in some cases, derivatizing the IPHA to a less reactive form. The specific approach will depend on the nature of the interference and the analytical technique.
Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
Problem: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram, especially during gradient elution.
Possible Cause: Residual N-isopropylhydroxylamine in your sample or contamination of the HPLC system. IPHA is soluble in water and polar organic solvents, which are common mobile phases in HPLC.[1]
Troubleshooting Steps:
Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peak originates from the HPLC system itself (e.g., contaminated solvent, tubing, or injector).[3]
Spiking Experiment: If the blank is clean, inject a blank solution spiked with a known concentration of IPHA. If the ghost peak appears at the same retention time as in your sample, this confirms IPHA as the likely source.
Sample Preparation: If IPHA is confirmed in your sample, consider a sample clean-up step. Solid-phase extraction (SPE) may be effective in removing the more polar IPHA from your analyte of interest, depending on the analyte's properties.
Method Adjustment:
Isocratic Elution: If possible, switch to an isocratic method to see if the ghost peak's appearance is related to the gradient change.
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the ionization state and retention of IPHA, potentially resolving it from your analyte.
Column Flushing: Thoroughly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove any adsorbed IPHA.[4]
Experimental Protocol: HPLC Column Flushing for IPHA Removal
Objective: To remove N-isopropylhydroxylamine contamination from a C18 reverse-phase HPLC column.
Zero dead volume union (optional, for system flushing without the column)
Procedure:
Disconnect the column from the detector to prevent contamination of the detector cell.
Replace the detector with a waste line.
Flush the pump and injector with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any contaminants from the system components.
Connect the column in the reverse direction (outlet to the injector).
Flush the column with 100% isopropanol at a low flow rate (e.g., 0.2-0.5 mL/min) for 1-4 hours. Monitor the backpressure to ensure it does not exceed the column's limits.
Gradually re-introduce the mobile phase by running a gradient from 100% isopropanol to your initial mobile phase conditions over 30 minutes.
Equilibrate the column with the initial mobile phase for at least 30 minutes before reconnecting it to the detector.
Run a blank gradient to confirm the absence of ghost peaks.
Diagram: HPLC Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow for troubleshooting ghost peaks in HPLC, potentially caused by IPHA.
Gas Chromatography (GC)
Problem: I am observing broad or tailing peaks, or unexpected peaks in my GC analysis, especially after derivatization.
Possible Cause: N-isopropylhydroxylamine can interfere in GC analysis in several ways:
Active Hydrogens: The hydroxyl and amine protons of IPHA are active and can interact with the stationary phase, leading to poor peak shape.
Derivatization Reactions: IPHA can react with common derivatization reagents (e.g., silylating agents), consuming the reagent and potentially forming side products that appear as extra peaks.[5][6]
Thermal Instability: Although less likely for a small molecule, thermal degradation in the injector port could lead to multiple peaks.
Troubleshooting Steps:
Analyze without Derivatization: If possible, analyze your sample without derivatization to see if the interference persists. This can help determine if the issue is with IPHA itself or its reaction with the derivatization reagent.
Analyze IPHA Standard: Inject a standard solution of IPHA (with and without derivatization) to identify its retention time and the retention times of any derivatized products or degradation products.
Optimize Derivatization: If derivatization is necessary for your analyte, you may need to adjust the reaction conditions (e.g., increase the amount of derivatizing reagent, change the reaction time or temperature) to ensure complete derivatization of both your analyte and the interfering IPHA.
Use a Different Derivatization Reagent: Some derivatization reagents are more selective than others. Research a reagent that is more specific to the functional group of your analyte and less reactive with hydroxylamines.
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a liner with glass wool to trap any non-volatile residues.
Experimental Protocol: Silylation Derivatization in the Presence of IPHA
Objective: To derivatize an analyte with a hydroxyl or amine group in a sample containing residual IPHA.
Materials:
Sample containing the analyte and IPHA
Silylating reagent (e.g., BSTFA with 1% TMCS)
Anhydrous solvent (e.g., pyridine, acetonitrile)
Heating block or oven
Procedure:
Evaporate a known volume of the sample to dryness under a stream of nitrogen.
Add 100 µL of anhydrous solvent to redissolve the residue.
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). The excess is to ensure there is enough reagent to react with both the analyte and the IPHA.
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
Cool the vial to room temperature.
Inject 1 µL of the derivatized sample into the GC-MS.
Analyze the chromatogram for the derivatized analyte and any peaks corresponding to derivatized IPHA.
Mass Spectrometry (MS)
Problem: My analyte signal is suppressed or enhanced, and I see unexpected ions in my mass spectrum.
Possible Cause: N-isopropylhydroxylamine can cause ion suppression or enhancement in the MS source. It can also contribute to the background noise and produce its own characteristic ions.
Troubleshooting Steps:
Chromatographic Separation: The most effective way to mitigate ion suppression or enhancement is to chromatographically separate the IPHA from your analyte. Refer to the HPLC troubleshooting section for strategies to achieve this.
Analyze IPHA Standard: Infuse or inject a standard solution of IPHA into the mass spectrometer to determine its mass-to-charge ratio ([M+H]⁺ ≈ 76.0757) and its fragmentation pattern.
Optimize MS Parameters: Adjusting source parameters (e.g., cone voltage, capillary voltage) may help to minimize in-source fragmentation of IPHA and potentially reduce its impact on the ionization of your analyte.
Use a Different Ionization Technique: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
Predicted Mass Spectrometry Data for N-isopropylhydroxylamine:
Diagram: Plausible Mass Fragmentation Pathway of N-isopropylhydroxylamine
Caption: A plausible EI fragmentation pathway for N-isopropylhydroxylamine.
UV-Vis Spectroscopy and Colorimetric Assays
Problem: I am getting unexpectedly high or low absorbance readings in my colorimetric assay (e.g., BCA, Bradford protein assay).
Possible Cause: N-isopropylhydroxylamine is a reducing agent and can interfere with assays that are sensitive to redox reactions.
BCA and Lowry Assays: These assays are based on the reduction of Cu²⁺ to Cu¹⁺ by proteins. Reducing agents like IPHA will also reduce the copper ions, leading to a false-positive signal (artificially high protein concentration).
Bradford Assay: While less susceptible to reducing agents than copper-based assays, high concentrations of any interfering substance can still affect the dye-binding equilibrium.
Other Colorimetric Assays: IPHA can react with various chromogenic reagents, either by reducing them or participating in side reactions, leading to inaccurate results.
Troubleshooting Steps:
Assay Compatibility: Check the manufacturer's technical documentation for your assay kit to see if it is compatible with reducing agents. Some kits are specifically formulated to be compatible with certain concentrations of reducing agents.
Run a Control: Prepare a control sample containing the same concentration of IPHA as expected in your samples, but without the analyte. This will allow you to measure the background signal from IPHA and subtract it from your sample readings.
Sample Dilution: Diluting your sample may reduce the concentration of IPHA to a level that no longer interferes with the assay, while keeping your analyte concentration within the detection range.
Protein Precipitation: For protein assays, precipitating the protein from the sample (e.g., with trichloroacetic acid or acetone) allows you to remove the IPHA-containing supernatant before redissolving the protein in a compatible buffer for analysis.[2]
Use an Alternative Assay: If interference persists, switch to an assay that is not based on a redox reaction, such as the Bradford assay, which is generally more resistant to reducing agents.
Experimental Protocol: Protein Precipitation to Remove IPHA Interference
Objective: To separate proteins from a solution containing IPHA before quantification with a colorimetric assay.
To 100 µL of your sample in a microcentrifuge tube, add 25 µL of 20% TCA.
Vortex briefly and incubate on ice for 15 minutes to precipitate the protein.
Centrifuge at 14,000 x g for 5 minutes.
Carefully decant the supernatant, which contains the IPHA.
Add 200 µL of cold acetone to the pellet to wash it.
Centrifuge at 14,000 x g for 5 minutes.
Decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
Resuspend the protein pellet in a known volume of a buffer that is compatible with your chosen protein assay.
Proceed with the colorimetric assay according to the manufacturer's instructions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I see extra peaks in my ¹H or ¹³C NMR spectrum that I cannot assign to my compound of interest.
Possible Cause: Residual N-isopropylhydroxylamine in your sample will produce its own characteristic NMR signals.
Troubleshooting Steps:
Acquire a Spectrum of IPHA: If possible, obtain an NMR spectrum of an IPHA standard in the same deuterated solvent as your sample. This will allow you to identify the chemical shifts of the IPHA protons and carbons.
D₂O Shake: The protons on the nitrogen and oxygen of IPHA are exchangeable. Adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum will cause the signals from these protons to disappear or broaden significantly, helping to confirm their presence.
2D NMR: If the signals from IPHA overlap with your analyte's signals, 2D NMR techniques such as COSY and HSQC can help to differentiate the spin systems of your analyte from those of IPHA.
Predicted ¹H NMR Chemical Shifts for N-isopropylhydroxylamine:
Based on the structure and typical chemical shifts, the following is a plausible ¹H NMR spectrum for IPHA:
-CH(CH₃)₂: A septet around 2.8-3.5 ppm.
-CH(CH₃)₂: A doublet around 1.0-1.3 ppm.
-NH- and -OH: Broad singlets that can appear over a wide range (e.g., 1-5 ppm) and are exchangeable with D₂O. The exact chemical shifts are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Chemical Shifts for N-isopropylhydroxylamine:
Storage and handling guidelines to prevent N-isopropylhydroxylamine degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-isopropylhydroxylamine (IPHA) to prevent its degradation. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-isopropylhydroxylamine (IPHA) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for N-isopropylhydroxylamine (IPHA)?
A1: N-isopropylhydroxylamine should be stored in a cool, dry, and well-ventilated area.[1][2] For aqueous solutions (e.g., 15% solution), storage at temperatures below -15°C is recommended.[3][4] For the hydrochloride salt, a storage temperature of 4°C is specified by some suppliers.[5] Generally, storing between 5–25°C in a tightly sealed container is advised for the liquid form.[1]
Q2: What are the main factors that can cause N-isopropylhydroxylamine (IPHA) to degrade?
A2: The primary factors contributing to the degradation of IPHA are exposure to incompatible materials, elevated temperatures, and pH.[5][6][7] The main degradation pathways are likely oxidation and hydrolysis.[3]
Q3: What materials are incompatible with N-isopropylhydroxylamine (IPHA)?
A3: IPHA is incompatible with strong oxidizing agents and acids.[1] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation.
Q4: How can I visually inspect my N-isopropylhydroxylamine (IPHA) for signs of degradation?
A4: Pure IPHA is a white crystalline flake, though it is often sold as a colorless to pale yellow liquid solution.[5][6] Any significant change in color, such as a pronounced yellowing or browning, or the formation of precipitates, may indicate degradation.
Q5: What is the typical shelf life of N-isopropylhydroxylamine (IPHA)?
A5: Under recommended storage conditions, IPHA typically has a shelf life of 12 to 24 months.[1] However, it is crucial to refer to the manufacturer's expiration date on the product label.
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect my N-isopropylhydroxylamine (IPHA) has degraded.
Possible Cause
Troubleshooting Steps
Improper Storage
1. Verify Storage Conditions: Confirm that the IPHA has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check for Incompatibilities: Ensure that the storage area is free from incompatible materials like strong acids and oxidizing agents.[1]
Contamination
1. Review Handling Procedures: Ensure that dedicated and clean labware is used for handling IPHA to prevent cross-contamination. 2. Inert Atmosphere: For long-term storage of high-purity IPHA, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Age of Reagent
1. Check Expiration Date: Verify that the IPHA is within its recommended shelf life.[1] 2. Perform Quality Control: If the expiration date is approaching or has passed, or if degradation is suspected, it is advisable to qualify the material using an appropriate analytical method before use.
Quantitative Data on Stability
While specific kinetic studies on the degradation of IPHA are limited in publicly available literature, a study on its deoxygenation reaction provides some insights into its reactivity, which is related to its degradation via oxidation.
Table 1: Kinetic Parameters for the Deoxygenation Reaction of IPHA
Parameter
Value
Conditions
Reaction Order
Pseudo-first-order
Weakly basic conditions in deionized water.
Activation Energy (Ea)
71.09 kJ/mol
Not specified
Data extracted from a study on the kinetics of the deoxygenation reaction of IPHA, which is indicative of its oxidative degradation behavior.[1]
Experimental Protocols
Protocol: General Approach for a Forced Degradation Study of N-isopropylhydroxylamine (IPHA)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]
1. Objective: To assess the stability of IPHA under various stress conditions.
2. Stress Conditions:
Acid Hydrolysis: Treat an IPHA solution with a dilute acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).
Base Hydrolysis: Treat an IPHA solution with a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.
Oxidation: Treat an IPHA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
Thermal Degradation: Expose solid IPHA or a solution to dry heat (e.g., 80°C).
Photostability: Expose an IPHA solution to UV and visible light.
3. Methodology:
a. Prepare solutions of IPHA of a known concentration in an appropriate solvent.
b. Expose the solutions to the stress conditions outlined above for a defined period.
c. At specified time points, withdraw samples and neutralize them if necessary.
d. Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent IPHA and any degradation products.
4. Analysis:
Monitor the decrease in the concentration of IPHA over time.
Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help elucidate the structure of the degradation products.[10]
Visualizations
Caption: Logical workflow for the proper storage and handling of N-isopropylhydroxylamine.
Impact of impurities in N-isopropylhydroxylamine on reaction outcomes
Welcome to the Technical Support Center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the use of IPHA in experimental settings. Here, you will find information on how impurities in IPHA can affect reaction outcomes, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction using N-isopropylhydroxylamine is giving inconsistent results. What could be the cause?
A1: Inconsistent reaction outcomes when using N-isopropylhydroxylamine can often be attributed to the purity of the reagent.[1] IPHA can degrade over time or contain impurities from its synthesis process.[2][3] Common issues include variable reaction rates, lower yields, and the formation of unexpected byproducts.[4] It is crucial to assess the purity of your IPHA stock and consider potential contaminants.
Q2: What are the common impurities found in N-isopropylhydroxylamine?
A2: Common impurities in N-isopropylhydroxylamine can originate from its synthesis route or degradation. Potential impurities include:
Nitrone intermediates: Formed during the oxidation of diisopropylamine in certain synthetic routes.[2]
Monoisopropylamine: A potential byproduct from the synthesis of IPHA via the hydrogenation of 2-nitropropane.[3]
Oxidation products: IPHA can be susceptible to oxidation, leading to the formation of various degradation products.[1]
Residual solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q3: How can I detect impurities in my N-isopropylhydroxylamine sample?
A3: Several analytical techniques can be employed to assess the purity of N-isopropylhydroxylamine and identify potential impurities:
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of IPHA and detecting non-volatile impurities. A C18 reverse-phase column with a UV detector is often suitable.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts like diisopropylamine and monoisopropylamine.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the IPHA signals.[1]
Q4: How should I properly store N-isopropylhydroxylamine to minimize degradation?
A4: To ensure the stability of N-isopropylhydroxylamine, it should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Containers should be tightly sealed to protect the compound from moisture and air.[1][7]
Troubleshooting Guides
Issue 1: Reduced Efficiency as a Polymerization Inhibitor
Symptom: Premature polymerization or shorter induction period than expected when using IPHA as a radical scavenger.[4]
Possible Cause: The presence of impurities that either initiate polymerization or are less effective inhibitors. Unreacted starting materials or byproducts may not possess the same radical scavenging capabilities as pure IPHA.
Troubleshooting Steps:
Verify IPHA Purity: Analyze the IPHA sample using HPLC or GC-MS to determine its purity and identify any potential impurities (see Experimental Protocol 1).
Test for Peroxides: Check reagents and solvents for the presence of peroxides, which can act as polymerization initiators.[8]
Use a Fresh Batch: If impurities are detected or the batch is old, use a fresh, high-purity batch of IPHA.
Optimize Concentration: The effective concentration of IPHA can be influenced by the presence of impurities. A dose-response experiment may be necessary to determine the optimal concentration of the current batch.
Issue 2: Formation of Unexpected Byproducts in a Reduction Reaction
Symptom: The reaction yields unexpected side products, or the desired product is obtained in low purity.
Possible Cause: Impurities in the N-isopropylhydroxylamine may participate in side reactions. For instance, a nitrone impurity, being an electrophile, could react with nucleophiles in the reaction mixture.[9]
Troubleshooting Steps:
Characterize Byproducts: Isolate and identify the structure of the unexpected byproducts using techniques like LC-MS or NMR. This can provide clues about the nature of the impurity.
Analyze IPHA for Impurities: Use the analytical methods described in the FAQs and Experimental Protocols to check for impurities like nitrones or unreacted starting materials.
Purify IPHA: If significant impurities are found, consider purifying the IPHA by distillation or chromatography, depending on the nature of the impurity.
Review Reaction Conditions: Ensure that the reaction conditions (temperature, pH) are not promoting the degradation of IPHA, which could generate reactive species.[10]
Quantitative Data on Impurity Impact
The presence of impurities can significantly impact reaction outcomes. The following table summarizes the potential effects of common impurities on reactions where N-isopropylhydroxylamine is used.
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[1]
Instrumentation:
HPLC system with a UV detector
Procedure:
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes. Filter and degas the mobile phase.
Standard Preparation: Accurately prepare a standard solution of high-purity N-isopropylhydroxylamine in the mobile phase at a known concentration (e.g., 1 mg/mL).
Sample Preparation: Prepare a solution of the N-isopropylhydroxylamine sample to be tested in the mobile phase at the same concentration as the standard solution.
HPLC Analysis:
Set the column temperature to 30 °C.
Set the flow rate to 1.0 mL/min.
Set the UV detector to a wavelength of 210 nm.
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
Data Analysis: Compare the chromatogram of the sample to that of the standard. Calculate the purity of the sample by comparing the peak area of the main IPHA peak to the total area of all peaks. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Visualizations
Caption: HPLC-UV Experimental Workflow for IPHA Purity Assessment.
Caption: Troubleshooting Logic for Inconsistent Reaction Outcomes.
A Comparative Guide to N-isopropylhydroxylamine and Hydrazine as Oxygen Scavengers in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of N-isopropylhydroxylamine (IPHA) and hydrazine (B178648), two prominent oxygen scavengers utilized in various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-isopropylhydroxylamine (IPHA) and hydrazine (B178648), two prominent oxygen scavengers utilized in various industrial applications, particularly in boiler water treatment. The selection of an appropriate oxygen scavenger is critical for preventing corrosion and ensuring the longevity and efficiency of industrial systems. This comparison delves into their performance, reaction mechanisms, safety profiles, and the experimental protocols used to evaluate their efficacy.
Performance Comparison
Both N-isopropylhydroxylamine and hydrazine are effective at removing dissolved oxygen from water, thereby mitigating corrosion. However, they differ in their reaction kinetics, operational parameters, and byproducts. Hydrazine has historically been a standard choice, but safety and environmental concerns have led to the increasing adoption of alternatives like IPHA.[1]
Oxygen Scavenging and Corrosion Inhibition
Hydrazine is a powerful reducing agent that reacts with dissolved oxygen to form water and nitrogen gas.[2] It also promotes the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces, a process known as passivation, which further inhibits corrosion.[3]
N-isopropylhydroxylamine also functions as an oxygen scavenger and a metal passivator.[2] Its reaction with oxygen is influenced by factors such as pH and temperature.
Table 1: General Performance Characteristics
Feature
N-isopropylhydroxylamine (IPHA)
Hydrazine
Primary Function
Oxygen Scavenger, Metal Passivator
Oxygen Scavenger, Metal Passivator
Byproducts of Oxygen Reaction
Nitrogen oxides, Carbon monoxide, Carbon dioxide
Nitrogen, Water
Corrosion Inhibition Mechanism
Passivation of metal surfaces
Forms a protective magnetite film
Volatility
Volatile
Volatile
Reaction Mechanisms
The primary reaction of both scavengers is the reduction of dissolved oxygen.
N-isopropylhydroxylamine (IPHA): The reaction kinetics of IPHA with free oxygen in deionized water have been studied and determined to follow a pseudo-first-order reaction. The reaction is significantly promoted by the presence of hydroxide (B78521) ions.[4]
Hydrazine: Hydrazine reacts with oxygen ideally to produce nitrogen and water.[5] The reaction rate is influenced by temperature, pH, and the presence of catalysts.[3][6]
The stability of oxygen scavengers at high temperatures is crucial for their application in boiler systems.
N-isopropylhydroxylamine (IPHA): The thermal decomposition of IPHA can generate radicals and typically begins at temperatures above 140-150°C.[7]
Hydrazine: Hydrazine decomposes at temperatures of 200°C or more to form ammonia (B1221849) and nitrogen.[8] This decomposition is catalyzed by certain metals and their oxides.[9]
Fig. 2: Thermal decomposition products.
Safety and Handling
A critical differentiator between IPHA and hydrazine is their toxicological profile.
N-isopropylhydroxylamine (IPHA): IPHA is considered a safer alternative to hydrazine.[1] However, it is still a chemical that requires careful handling. Protective equipment such as gloves and safety goggles should be worn.[10]
Hydrazine: Hydrazine is highly toxic and is considered a suspected human carcinogen.[11][12] It can be absorbed through the skin, and exposure can cause severe irritation and damage to internal organs.[11][13] Stringent safety precautions, including the use of closed handling systems and personal protective equipment, are necessary when working with hydrazine.[9]
Wear protective gloves, safety goggles, and ensure adequate ventilation.[10]
Requires stringent safety protocols, including closed handling systems and full personal protective equipment.[9]
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials.[10]
Store in tightly closed containers in a cool, well-ventilated area away from heat, sparks, and oxidizing agents.[14]
Experimental Protocols
To evaluate the performance of oxygen scavengers, standardized experimental protocols are employed.
Evaluation of Oxygen Scavenging Efficiency
Objective: To determine the rate and efficiency of dissolved oxygen removal by the scavenger.
Methodology: A common method involves monitoring the decrease in dissolved oxygen concentration over time in a controlled environment.
Apparatus:
Sealed reaction vessel with ports for sampling and monitoring
Dissolved oxygen (DO) probe or the Winkler titration method for DO measurement[15][16][17]
Temperature-controlled water bath
Stirrer
Procedure:
Prepare a known volume of deaerated water with a specific initial concentration of dissolved oxygen.
Maintain the water at a constant temperature and pH.
Introduce a predetermined concentration of the oxygen scavenger (IPHA or hydrazine) into the water.
Continuously monitor and record the dissolved oxygen concentration at regular intervals until a stable, low level is reached.
The rate of oxygen removal can be calculated from the change in DO concentration over time.
Relevant Standards: ASTM D888, ASTM D5543 provide standard test methods for measuring dissolved oxygen in water.[8][18]
Evaluation of Corrosion Inhibition
Objective: To assess the effectiveness of the scavenger in protecting metal surfaces from corrosion.
Methodology: The weight loss method is a straightforward and widely used technique.
Apparatus:
Corrosion test coupons (e.g., carbon steel)
Test vessels (beakers or flasks)
Temperature-controlled water bath
Analytical balance
Procedure:
Clean and weigh the corrosion test coupons accurately.
Immerse the coupons in separate test solutions: one with the oxygen scavenger (IPHA or hydrazine) and a control solution without any scavenger.
Maintain the solutions at a constant temperature and expose them to a controlled level of dissolved oxygen for a specified duration.
After the exposure period, remove the coupons, clean them to remove any corrosion products, and reweigh them.
The corrosion rate is calculated from the weight loss, the surface area of the coupon, and the exposure time. The inhibitor efficiency can then be determined by comparing the corrosion rate in the inhibited solution to the control.
Relevant Standards: NACE TM0172 and ASTM G170 provide guidelines for laboratory evaluation of corrosion inhibitors.[19][20]
Fig. 3: General experimental workflows.
Conclusion
The choice between N-isopropylhydroxylamine and hydrazine as an oxygen scavenger depends on a balance of performance requirements, operational conditions, and, critically, safety considerations. While hydrazine is a highly effective and well-established oxygen scavenger, its significant toxicity and carcinogenic potential are major drawbacks. N-isopropylhydroxylamine emerges as a viable and safer alternative, offering comparable performance in oxygen scavenging and corrosion inhibition without the severe health and environmental risks associated with hydrazine. For industries prioritizing workplace safety and environmental responsibility, IPHA presents a compelling option for maintaining the integrity and efficiency of their water-based systems. Further research providing direct quantitative comparisons under specific industrial conditions would be beneficial for optimizing the application of these oxygen scavengers.
A Comparative Analysis of N-isopropylhydroxylamine and Diethylhydroxylamine (DEHA) as Polymerization Inhibitors
An in-depth guide for researchers and industry professionals on the performance, mechanisms, and experimental evaluation of two key polymerization inhibitors. In the realm of polymer synthesis, precise control over the p...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth guide for researchers and industry professionals on the performance, mechanisms, and experimental evaluation of two key polymerization inhibitors.
In the realm of polymer synthesis, precise control over the polymerization process is paramount to achieving desired material properties and ensuring process safety. Uncontrolled polymerization can lead to product defects, equipment fouling, and potentially hazardous exothermic reactions. Polymerization inhibitors are crucial chemical agents that prevent the premature or unwanted polymerization of monomers during storage, transportation, and processing. Among the various inhibitors, N-isopropylhydroxylamine (IPHA) and diethylhydroxylamine (DEHA) are widely utilized, particularly as "short-stopping" agents in emulsion polymerization processes for synthetic rubbers like styrene-butadiene rubber (SBR).[1][2][3][4] This guide provides a comprehensive comparative study of IPHA and DEHA, presenting their performance characteristics, mechanisms of action, and detailed experimental protocols for their evaluation.
Performance Comparison: IPHA vs. DEHA
Both IPHA and DEHA function primarily as free-radical scavengers, effectively terminating the chain-propagating radicals that drive polymerization.[1][4] However, they exhibit distinct performance characteristics that make them suitable for different applications and process conditions.
Efficiency can be influenced by the specific monomer system, temperature, and presence of other components.
Mooney Viscosity Control
Provides excellent Mooney viscosity control in the final polymer.[6][7]
Can lead to Mooney viscosity drift, particularly if it is removed from the system.[6]
Consistent Mooney viscosity is a critical quality parameter for many synthetic rubbers.[8][9]
Volatility
Less volatile compared to DEHA.
Relatively volatile, which can lead to its removal during steam stripping processes in monomer recovery.[6]
High volatility can result in insufficient inhibitor levels in the latex emulsion, leading to incomplete reaction termination.[6]
Nitrosamine Formation
Does not contribute to the formation of regulated nitrosamines.[6][7]
Can be a precursor to the formation of regulated nitrosamines.[7]
This is a significant consideration for applications with stringent regulatory and safety requirements.
"Popcorn" Polymer Control
Effective in controlling the formation of undesired "popcorn" polymer, though its efficacy can be variable.[6][7]
Also used as a "popcorn" polymer inhibitor, particularly in the vapor phase for monomer storage.[5]
"Popcorn" polymer is a cross-linked, insoluble polymer that can cause significant operational issues.
Induction Period
Provides a distinct induction period during which polymerization is halted.[1]
Can provide an induction period, for example, in the thermal polymerization of styrene, a system of TEMPO, DEHA, and DNBP showed induction periods of 19h (90°C), 12h (100°C), 6h (110°C), and 4.5h (120°C).[10]
The length of the induction period is a measure of the inhibitor's effectiveness in preventing the onset of polymerization.
Mechanisms of Action
The primary mechanism by which both IPHA and DEHA inhibit polymerization is through the scavenging of free radicals. This process typically involves the donation of a hydrogen atom from the hydroxylamine (B1172632) group to the propagating polymer radical, thereby terminating the polymer chain growth.
General Inhibition Mechanism
The fundamental reaction involves the transfer of a hydrogen atom from the hydroxylamine (R₂NOH) to a growing polymer radical (P•), resulting in a terminated polymer chain (PH) and a stable nitroxide radical (R₂NO•). The newly formed nitroxide radical is significantly less reactive and does not readily initiate new polymer chains.
Caption: General mechanism of radical scavenging by hydroxylamine inhibitors.
Specific Mechanisms
N-isopropylhydroxylamine (IPHA): IPHA efficiently traps and deactivates a broad spectrum of radicals, including both initiating and propagating polymer radicals.[1] This dual action contributes to a more controlled and predictable polymerization process.
Diethylhydroxylamine (DEHA): DEHA's inhibition mechanism involves the donation of a hydrogen atom from its hydroxyl group to a free radical.[4] This reaction is highly effective, making DEHA a potent inhibitor. The resulting diethyl nitroxide radical can also participate in termination reactions.
Experimental Protocols
To objectively evaluate and compare the performance of polymerization inhibitors like IPHA and DEHA, a series of standardized experimental protocols are employed.
Evaluation of Inhibition Efficiency and Induction Period
A common method to assess the efficiency of an inhibitor is to measure the induction period it provides in a controlled polymerization reaction.
Methodology: Dilatometry
Preparation: A known concentration of the monomer (e.g., styrene) and a radical initiator (e.g., AIBN) are placed in a dilatometer.
Inhibitor Addition: A precise amount of the inhibitor (IPHA or DEHA) is added to the monomer-initiator mixture.
Polymerization: The dilatometer is placed in a constant temperature bath to initiate polymerization.
Measurement: The change in volume of the reaction mixture is monitored over time. The volume decreases as the monomer converts to the denser polymer.
Analysis: The induction period is the time during which no significant change in volume is observed. A longer induction period indicates a more effective inhibitor at the given concentration. The rate of polymerization after the induction period can also be determined from the rate of volume change.
Caption: Experimental workflow for evaluating inhibitor efficiency using dilatometry.
Assessment of Mooney Viscosity
For applications in synthetic rubber production, the effect of the short-stopping agent on the final polymer's Mooney viscosity is a critical performance indicator.
Methodology: Mooney Viscometer
Sample Preparation: A sample of the polymer latex, short-stopped with either IPHA or DEHA at a specific monomer conversion, is coagulated, washed, and dried to obtain the solid rubber.
Test Procedure: The rubber sample is placed in a Mooney viscometer, which preheats the sample to a specified temperature (e.g., 100°C).[11] A rotor within the sealed chamber then shears the sample at a constant speed.[11]
Measurement: The torque required to rotate the rotor is measured over time. The Mooney viscosity is reported in Mooney units (MU).
Analysis: The stability of the Mooney viscosity over time is assessed. A stable Mooney viscosity indicates effective termination of the polymerization reaction. "Mooney viscosity drift" suggests ongoing or re-initiated polymerization.[6]
Conclusion
Both N-isopropylhydroxylamine and diethylhydroxylamine are effective polymerization inhibitors with distinct advantages and disadvantages. DEHA is a powerful and widely used inhibitor but its volatility and potential to form nitrosamines can be drawbacks in certain applications.[5][6] IPHA offers excellent Mooney viscosity control and does not form nitrosamines, making it a preferred choice in applications with high safety and quality standards.[6][7] The selection of the appropriate inhibitor depends on the specific polymerization system, process conditions, and the desired properties of the final polymer. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other polymerization inhibitors, enabling researchers and engineers to make informed decisions for their specific needs.
A Comparative Guide to Short-Stopping Agents in Rubber Manufacturing: The Efficacy of N-isopropylhydroxylamine
In the production of synthetic rubber through emulsion polymerization, the role of a short-stopping agent is critical. These chemical agents terminate the polymerization reaction at a specific monomer conversion, which i...
Author: BenchChem Technical Support Team. Date: December 2025
In the production of synthetic rubber through emulsion polymerization, the role of a short-stopping agent is critical. These chemical agents terminate the polymerization reaction at a specific monomer conversion, which is essential for achieving the desired polymer properties, such as Mooney viscosity and molecular weight distribution. This guide provides a detailed comparison of N-isopropylhydroxylamine (IPHA) with other commonly used short-stopping agents, supported by available data and standardized experimental protocols.
Comparative Performance of Short-Stopping Agents
The selection of a short-stopping agent is a trade-off between efficiency, cost, impact on rubber properties, and environmental and safety considerations. The following tables summarize the performance of various agents based on available data.
Table 1: Quantitative Comparison of Short-Stopping Agent Systems
Data derived from a comparative study in a patent, where DTC is dimethyldithiocarbamate, DEHA is N,N-diethylhydroxylamine, HA is hydroxylamine, and IPAH is N-isopropylhydroxylamine.[1]
Table 2: Qualitative Comparison of Common Short-Stopping Agents
Short-Stopping Agent
Key Advantages
Key Disadvantages
N-isopropylhydroxylamine (IPHA)
- Excellent Mooney viscosity control.[2][3][4] - Effective "popcorn" polymer prevention.[2][3] - Does not form regulated nitrosamines.[2][3]
- Can have variable efficacy in popcorn polymer control depending on plant conditions.[2][3][4]
N,N-diethylhydroxylamine (DEHA)
- Widely used and effective.
- Can form nitrosamines. - Volatility can lead to insufficient amounts remaining after monomer stripping, causing Mooney viscosity drift.[3]
Hydroquinone
- Effective in hot butadiene-styrene systems.
- Not satisfactory for cold rubber polymerization with hydroperoxide initiators.[5]
Sodium Polysulfide
- Can be used in combination with other agents like IPHA.
- Potential for sulfur-related side reactions.
Stable Nitroxyl Free Radicals (SNFRs)
- Very effective due to rapid reaction with alkyl radicals.[6] - Less volatile than DEHA and IPHA.[6] - Not considered nitrosamine precursors.[6]
- Can be more costly.
Dinitrochlorobenzene
- Used in cold rubber processes.
- Causes discoloration of the rubber. - Water-insoluble and toxic.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of short-stopping agents.
1. Determination of Mooney Viscosity and Scorch Time
Objective: To measure the viscosity and scorch characteristics of the uncured rubber.
Standard: ASTM D1646.
Apparatus: Mooney Viscometer.
Procedure:
A sample of the uncured rubber is placed in the die cavity of the Mooney Viscometer, which is maintained at a constant temperature (typically 100°C).
A rotor within the cavity rotates at a constant speed (usually 2 rpm).
The torque required to rotate the rotor is measured in Mooney Units (MU).
For Mooney viscosity, the reading is typically taken after 4 minutes of rotation, preceded by a 1-minute preheating period (denoted as ML 1+4 @ 100°C).
For scorch time, the time required for the viscosity to rise a specified number of units above the minimum viscosity is recorded. This indicates the onset of vulcanization.
Data Analysis: The Mooney viscosity value provides a measure of the polymer's processability. A stable Mooney viscosity after the addition of the short-stopping agent indicates effective termination of polymerization.
2. Quantification of Popcorn Polymer Formation
Objective: To assess the ability of a short-stopping agent to inhibit the formation of "popcorn" polymer, a hard, cross-linked polymer that can foul equipment.
Methodology:
A known amount of "seed" popcorn polymer is placed in a reaction vessel with the monomer (e.g., styrene (B11656) or butadiene).
The short-stopping agent being tested is added to the vessel.
The vessel is heated to a specified temperature (e.g., 60°C) for a set period.[2]
The amount of new popcorn polymer formed is quantified gravimetrically after washing and drying.
A control experiment without any short-stopping agent is run for comparison.
Data Analysis: The percentage inhibition of popcorn polymer growth is calculated by comparing the weight of new polymer formed in the presence of the short-stopping agent to the control.
3. Analysis of Residual Monomers
Objective: To determine the concentration of unreacted monomers in the rubber after the short-stopping agent has been added.
Standard Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8]
Procedure (Headspace GC-MS):
A small, weighed sample of the latex is placed in a sealed headspace vial.
The vial is heated to a specific temperature to allow the volatile residual monomers to partition into the headspace.
A sample of the headspace gas is injected into the GC-MS system.
The GC separates the different monomer components, and the MS identifies and quantifies them based on their mass spectra and retention times.
Data Analysis: The concentration of each residual monomer is determined by comparing its peak area to that of a known standard. Lower residual monomer content indicates a more efficient short-stopping process.
Visualizations
Experimental Workflow for Short-Stopping Agent Evaluation
Caption: Workflow for evaluating the efficacy of a short-stopping agent.
Comparative Efficacy of N-isopropylhydroxylamine (IPHA)
Performance evaluation of N-isopropylhydroxylamine as a radical scavenger against other antioxidants
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the radical scavenging performance of N-isopropylhydroxylamine (IPHA) against other common antioxidants, supp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radical scavenging performance of N-isopropylhydroxylamine (IPHA) against other common antioxidants, supported by available experimental data. Due to the limited publicly available antioxidant assay data specifically for N-isopropylhydroxylamine, this guide utilizes performance data from structurally similar N-substituted hydroxylamine (B1172632) (N-HA) compounds as a proxy, offering valuable insights into its potential efficacy.
Executive Summary
N-isopropylhydroxylamine and its derivatives are recognized for their potent radical scavenging capabilities. Experimental evidence from studies on analogous N-substituted hydroxylamines suggests that these compounds exhibit significant antioxidant activity, in some cases comparable to that of ascorbic acid. The primary mechanism of action involves the donation of a hydrogen atom from the hydroxylamine moiety to neutralize free radicals, a critical function in mitigating oxidative stress. This guide will delve into the available quantitative data, detail the experimental methodologies for assessing radical scavenging activity, and illustrate the key mechanistic pathways.
Performance Comparison of Radical Scavengers
The radical scavenging activity of antioxidants is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various N-substituted hydroxylamine compounds, with ascorbic acid and N-methylhydroxylamine (M-HA) as reference antioxidants. This data is extrapolated from a study on a library of N-substituted hydroxylamine compounds designed as potential antibacterial agents acting through radical scavenging.
Compound
IC50 (µM) in DPPH Assay
Reference Antioxidants
Ascorbic Acid
10.2
N-methylhydroxylamine (M-HA)
20.3
N-Substituted Hydroxylamines
Compound 8 (an N-HA derivative)
9.3
Compound 10 (an N-HA derivative)
14.3
Compound 11 (an N-HA derivative)
6.4
Compound 12 (an N-HA derivative)
4.2
Compound 14 (an N-HA derivative)
23.1
Compound 15 (an N-HA derivative)
8.1
Compound 17 (an N-HA derivative)
4.8
Compound 18 (an N-HA derivative)
6.5
Data is derived from a study on various N-substituted hydroxylamine derivatives and may not represent the exact performance of N-isopropylhydroxylamine, but serves as a strong comparative indicator for this class of compounds.
Mechanism of Action: Radical Scavenging
N-substituted hydroxylamines, including N-isopropylhydroxylamine, function as radical scavengers primarily by donating a hydrogen atom from their "NH-OH" moiety to a free radical, thereby neutralizing it. This action is particularly relevant in biological systems where they can inhibit enzymes like ribonucleotide reductase (RNR) that are dependent on a free radical mechanism for their catalytic activity. The inhibition of bacterial RNR is a key aspect of the antibacterial properties of these compounds.[1][2]
Caption: Hydrogen donation from N-isopropylhydroxylamine to a free radical.
Experimental Protocols
The following are detailed methodologies for the two most common in vitro assays used to evaluate radical scavenging activity.
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.
Procedure:
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
Sample Preparation: The test compound (N-isopropylhydroxylamine or other antioxidants) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample and the positive control. A blank containing only the solvent and DPPH is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
N-Isopropylhydroxylamine: A Comparative Guide to a Mild and Selective Reducing Agent in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical decision that can significantly impact the yield, purity, and overall efficiency of a synthetic pathway. Wh...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical decision that can significantly impact the yield, purity, and overall efficiency of a synthetic pathway. While traditional reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are workhorses in organic synthesis, there is a growing demand for milder, more selective alternatives. N-isopropylhydroxylamine (i-PrNHOH) has emerged as a promising candidate, offering potential advantages in terms of chemoselectivity and safety.
This guide provides a comparative overview of N-isopropylhydroxylamine against traditional reducing agents, supported by available data and detailed experimental protocols for established methods.
At a Glance: Comparative Overview of Reducing Agents
While direct quantitative comparisons of i-PrNHOH with NaBH₄ and LiAlH₄ are not extensively documented in publicly available literature, a qualitative assessment based on its described properties as a "mild reducing agent" provides valuable insight.
Key Advantages of N-Isopropylhydroxylamine (i-PrNHOH)
The characterization of i-PrNHOH as a mild and selective reducing agent suggests several potential benefits in organic synthesis:
Enhanced Chemoselectivity: In complex molecules with multiple functional groups, the mild nature of i-PrNHOH may allow for the targeted reduction of one functional group while leaving others, such as esters or amides, intact. This selectivity can reduce the need for protecting groups, thereby streamlining synthetic routes.[1]
Improved Safety: Compared to the highly reactive and often hazardous LiAlH₄, i-PrNHOH offers a potentially safer alternative, reducing risks associated with pyrophoric reagents.
Operational Simplicity: The ability to use i-PrNHOH in a variety of solvents, including polar and aqueous media, can simplify reaction setup and workup procedures.[2][3]
Quantitative Performance Data: Traditional Reducing Agents
To provide a baseline for comparison, the following tables summarize typical performance data for the reduction of representative carbonyl compounds using NaBH₄ and LiAlH₄.
Table 1: Reduction of Acetophenone to 1-Phenylethanol
Table 2: Reduction of Methyl Benzoate to Benzyl Alcohol
Reducing Agent
Solvent
Temperature (°C)
Reaction Time
Yield (%)
NaBH₄
Methanol
Reflux
24 hours
Low to moderate
LiAlH₄
Diethyl Ether
35 (Reflux)
2 hours
>90
Experimental Protocols
The following are detailed methodologies for key reduction reactions using traditional agents. These protocols can serve as a reference for designing and evaluating reductions with N-isopropylhydroxylamine.
Under an inert atmosphere, suspend LiAlH₄ (1.14 g, 30 mmol) in 50 mL of anhydrous THF in a three-necked flask.
Cool the suspension to 0 °C.
Dissolve methyl 4-nitrobenzoate (1.81 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction to 0 °C and quench by the sequential, slow addition of 1.1 mL of water, 1.1 mL of 15% NaOH, and 3.3 mL of water.
Filter the resulting solid and wash with THF.
Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflow for reductions and the comparative reactivity of the discussed reducing agents.
Caption: A generalized experimental workflow for reduction reactions in organic synthesis.
Caption: Comparative reactivity of reducing agents towards common organic functional groups.
While further research is needed to fully elucidate the synthetic utility of N-isopropylhydroxylamine, its characterization as a mild and selective reducing agent makes it a compelling option for modern organic synthesis, particularly in the development of complex pharmaceutical intermediates.
A comparative analysis of the environmental impact of N-isopropylhydroxylamine and hydrazine
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical reagents is paramount. This guide provides a comparative analysis of the environmental impact of N-is...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical reagents is paramount. This guide provides a comparative analysis of the environmental impact of N-isopropylhydroxylamine (IPHA) and hydrazine (B178648), two reducing agents with applications in various industrial processes, including as oxygen scavengers in boiler water treatment.
While both compounds serve similar functions, their environmental profiles differ significantly. This analysis, supported by available experimental data, demonstrates that IPHA presents a more environmentally benign alternative to the highly toxic and carcinogenic hydrazine.
Executive Summary of Comparative Environmental Data
The following table summarizes the key environmental impact parameters for N-isopropylhydroxylamine and hydrazine based on available data.
Parameter
N-isopropylhydroxylamine (IPHA)
Hydrazine
Aquatic Toxicity
Fish (96-hour LC50)
Data not readily available; classified as "Toxic to aquatic life with long lasting effects"[1]
Hydrazine exhibits high toxicity to aquatic organisms. The 96-hour median lethal concentration (LC50) for various fish species ranges from 0.61 to 7.7 mg/L[2]. For invertebrates, the 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna is 0.16 mg/L. Algae are particularly sensitive, with a 72-hour EC50 for growth inhibition reported at 0.0061 mg/L.
Biodegradability
N-isopropylhydroxylamine is reported to be readily biodegradable. This suggests that it can be broken down by microorganisms in the environment, reducing its persistence and potential for long-term negative impacts.
Hydrazine is also known to be biodegradable. However, its antimicrobial properties can inhibit the very microorganisms that would otherwise break it down, especially at higher concentrations. Its degradation in the environment is rapid, primarily through oxidation and biodegradation.
Chemical Oxygen Demand (COD)
The Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water. A high COD indicates a greater potential for oxygen depletion in receiving waters, which can be harmful to aquatic life.
Hydrazine , as a strong reducing agent, has a high theoretical oxygen demand. Its reaction with oxygen in boiler water systems is the basis of its function as an oxygen scavenger. In wastewater, this high oxygen demand can lead to significant depletion of dissolved oxygen.
Carcinogenicity and Human Health
A critical point of differentiation is the carcinogenicity of hydrazine. The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[3] It is also known to be highly toxic to humans upon exposure.
In contrast, N-isopropylhydroxylamine is not classified as a carcinogen and is considered to have a lower toxicity profile than hydrazine, making it a safer alternative for workplace handling and reducing long-term health risks.
Environmental Degradation Pathways
The breakdown of these compounds in the environment follows distinct pathways, influencing their ultimate fate and the potential for the formation of harmful byproducts.
Hydrazine Degradation
Hydrazine primarily degrades in the environment through oxidation. In the presence of oxygen, it decomposes to form nitrogen gas and water. This process can be catalyzed by metal ions. Under certain conditions, ammonia (B1221849) can also be a byproduct of hydrazine degradation.
Hydrazine's primary degradation pathway.
N-isopropylhydroxylamine Degradation
As an organic compound, N-isopropylhydroxylamine is expected to biodegrade through microbial action. The isopropyl group and the hydroxylamine (B1172632) functional group would likely be metabolized, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen compounds. The exact intermediates of this pathway require further experimental elucidation.
Plausible biodegradation pathway for IPHA.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following section outlines the key experimental protocols for assessing the environmental impact parameters discussed.
Aquatic Toxicity Testing
Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50 for fish, EC50 for daphnia immobilization).
Fish Acute Toxicity Test (OECD Guideline 203): This test exposes fish to the test substance for a 96-hour period.[4][5][6][7][8] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[4][5][6][7][8]
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young daphnids are exposed to the test substance for 48 hours.[9][10][11][12][13] The concentration that immobilizes 50% of the daphnids (EC50) is determined.[9][10][11][12][13]
Alga, Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a substance on the growth of algae over a 72-hour period.[14][15][16][17][18] The EC50 for growth inhibition is calculated.[16]
A Comparative Guide to Validating the Purity of N-isopropylhydroxylamine Using Titration and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of N-isopropylhydroxylamine (IPHA) is critical for ensuring product quality, reaction efficiency, and safety. T...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of N-isopropylhydroxylamine (IPHA) is critical for ensuring product quality, reaction efficiency, and safety. This guide provides a comprehensive comparison of three established analytical methods for IPHA purity assessment: argentometric titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC). This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data for similar analytes, and offers insights into the advantages and limitations of each technique.
Overview of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, the required sensitivity, and the available instrumentation.
Argentometric Titration: A classical and robust titrimetric method, particularly suitable for the assay of IPHA in its hydrochloride salt form. It is a cost-effective and highly precise method for determining the purity of the main component.
Gas Chromatography (GC): A powerful separation technique for volatile and thermally stable compounds. For non-volatile compounds like IPHA, derivatization is necessary to increase their volatility. GC is highly effective for separating and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique that is suitable for a broad range of analytes, including those that are non-volatile or thermally labile. Similar to GC, IPHA requires derivatization to be detected by common UV detectors. HPLC is particularly useful for identifying and quantifying non-volatile impurities.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods for the purity determination of N-isopropylhydroxylamine and similar amine compounds. The data is compiled from various validation studies of these techniques.
Parameter
Argentometric Titration
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Principle
Precipitation titration of chloride ions with silver nitrate.
Separation of volatile analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Separation of analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.
Argentometric Titration of N-isopropylhydroxylamine Hydrochloride
This method determines the purity of N-isopropylhydroxylamine hydrochloride by titrating the chloride ions with a standardized solution of silver nitrate. The endpoint is detected potentiometrically.
Reagents and Equipment:
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
Nitric Acid (HNO₃)
Deionized water
Potentiometric titrator with a silver electrode
Magnetic stirrer
Procedure:
Accurately weigh approximately 100 mg of the N-isopropylhydroxylamine hydrochloride sample into a 150 mL beaker.
Dissolve the sample in 50 mL of deionized water.
Add 1 mL of concentrated nitric acid.
Immerse the silver electrode and the reference electrode into the solution.
Titrate with standardized 0.1 M AgNO₃ solution, recording the potential (mV) as a function of the titrant volume.
The endpoint is the point of maximum inflection on the titration curve.
Calculate the purity of N-isopropylhydroxylamine hydrochloride based on the volume of AgNO₃ consumed.
Argentometric Titration Workflow
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method involves the derivatization of N-isopropylhydroxylamine to a more volatile and thermally stable compound, followed by separation and quantification using GC-FID.
Reagents and Equipment:
N-isopropylhydroxylamine reference standard
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
Anhydrous solvent (e.g., Dichloromethane)
Gas chromatograph with FID
Capillary column suitable for amine analysis (e.g., DB-5ms)
Procedure:
Derivatization:
Accurately weigh the IPHA sample and reference standard into separate vials.
Dissolve in a known volume of anhydrous dichloromethane.
Add an excess of the derivatizing agent (BSTFA with 1% TMCS).
Seal the vials and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
GC-FID Analysis:
Injector Temperature: 250°C
Detector Temperature: 300°C
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier Gas: Helium at a constant flow rate.
Injection Volume: 1 µL
Quantification:
Identify the peak corresponding to the derivatized IPHA by comparing the retention time with the reference standard.
Calculate the purity based on the peak area percentage (assuming all components are eluted and have a similar response factor) or by using an internal or external standard calibration.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method requires derivatization of N-isopropylhydroxylamine to introduce a chromophore, allowing for detection by a UV detector.
Reagents and Equipment:
N-isopropylhydroxylamine reference standard
Derivatizing agent (e.g., Dansyl chloride or 9-fluorenylmethyl chloroformate - FMOC-Cl)
Prepare solutions of the IPHA sample and reference standard in a suitable solvent.
In separate vials, mix the sample/standard solution with the buffer.
Add the derivatizing agent solution (e.g., Dansyl chloride in acetonitrile).
Vortex and incubate the mixture (e.g., 60°C for 45 minutes).
Cool and, if necessary, quench the reaction.
HPLC-UV Analysis:
Mobile Phase: A gradient of acetonitrile and water is typically used.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 254 nm for dansyl derivatives).
Injection Volume: 10 µL
Quantification:
Identify the peak of the derivatized IPHA by comparing the retention time with the derivatized reference standard.
Determine the purity by comparing the peak area of the sample to that of the standard (external standard method) or by area normalization.
Method Comparison and Selection
The choice of the most suitable method for validating the purity of N-isopropylhydroxylamine depends on the specific analytical needs.
Method Comparison for IPHA Purity
For routine quality control of N-isopropylhydroxylamine hydrochloride where the primary goal is to determine the main component's purity with high accuracy, argentometric titration is a highly suitable and cost-effective method.
When a detailed impurity profile, including volatile organic impurities, is required, Gas Chromatography is the method of choice. Its high separation efficiency allows for the quantification of trace-level impurities.
For a comprehensive analysis of both volatile and non-volatile impurities, and for samples that may be thermally sensitive, HPLC is the most versatile technique. It offers excellent sensitivity and specificity, making it ideal for in-depth purity assessments during process development and for regulatory submissions.
Navigating Complex Mixtures: A Comparative Guide to the Cross-Reactivity of N-isopropylhydroxylamine
N-isopropylhydroxylamine is valued for its high reactivity and selective radical inhibition capabilities, making it a crucial component in various applications from polymer manufacturing to the synthesis of fine chemical...
Author: BenchChem Technical Support Team. Date: December 2025
N-isopropylhydroxylamine is valued for its high reactivity and selective radical inhibition capabilities, making it a crucial component in various applications from polymer manufacturing to the synthesis of fine chemicals and pharmaceutical intermediates.[1] However, its utility in complex assays requires a thorough understanding of its potential interactions with other reagents.
Comparative Performance as a Radical Scavenger
One of the primary applications of N-IPHA is as a free radical scavenger.[1] Understanding its efficacy compared to other common radical scavengers is crucial for selecting the appropriate tool for a specific application.
Strong reducing agent that can interfere with assays involving redox chemistry and may affect the activity of certain enzymes.[6][7]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of N-IPHA in a given experimental setup, it is essential to perform appropriate controls and interference assays. Below are detailed methodologies for key experiments.
Protocol 1: Assessing Interference in a Generic Enzymatic Assay
This protocol is designed to determine if N-IPHA interferes with a typical enzyme-linked immunosorbent assay (ELISA) or other enzyme-based assays.
Objective: To evaluate the potential of N-IPHA to inhibit or enhance enzyme activity or interfere with antibody-antigen binding.
Benchmarking the performance of N-isopropylhydroxylamine in different polymerization systems
For researchers, scientists, and drug development professionals, controlling polymerization reactions is critical for ensuring product quality, consistency, and safety. N-isopropylhydroxylamine (NiPHA or IPHA) has emerge...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, controlling polymerization reactions is critical for ensuring product quality, consistency, and safety. N-isopropylhydroxylamine (NiPHA or IPHA) has emerged as a highly effective short-stopping agent, particularly in emulsion polymerization, offering distinct advantages over traditional inhibitors. This guide provides an objective comparison of NiPHA's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
N-isopropylhydroxylamine is a highly efficient free-radical scavenger used to terminate free-radical initiated emulsion polymerization reactions at a desired monomer conversion.[1][2] Its primary function is to neutralize propagating polymer radicals, thereby halting chain growth.[2][3] This action is crucial for achieving target molecular weights and preventing the formation of undesirable byproducts or gelation.[2] NiPHA is widely employed in the production of synthetic rubbers, such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[1]
A significant advantage of NiPHA is that it does not contribute to the formation of regulated nitrosamines, a known drawback of agents like N,N'-diethylhydroxylamine (DEHA).[4][5] Furthermore, NiPHA provides excellent control over the final polymer's Mooney viscosity and is effective in controlling the formation of vapor phase "popcorn polymer".[1][4]
Performance Comparison: NiPHA Blends vs. DEHA
While data on NiPHA as a standalone shortstop can be proprietary, patent literature provides valuable comparative data on NiPHA blended with other primary alkyl hydroxylamines against the industry standard, DEHA. The following data is derived from experiments in a cold (10°C) emulsion polymerization system for Styrene-Butadiene Rubber (SBR), short-stopped at approximately 60% monomer conversion.[6] The key performance metric is the increase in monomer conversion after the shortstop agent is added, which is an indicator of the agent's effectiveness in halting the reaction and preventing Mooney viscosity drift.[6]
Shortstop Agent Composition (Molar Ratio)
Initial Conversion (X₀)
Conversion after 2h (X₂)
Conversion after 22h (X₂₂)
Increase in Conversion (X₂ - X₀)
Increase in Conversion (X₂₂ - X₀)
DEHA (Control)
60.5%
61.2%
62.4%
0.7%
1.9%
IPHA / MHA (1:1)
61.4%
61.4%
61.5%
0.0%
0.1%
IPHA / PHA (1:1)
60.1%
60.1%
60.2%
0.0%
0.1%
IPHA / TBHA (1:1)
60.3%
60.4%
60.6%
0.1%
0.3%
(Data synthesized from experimental results presented in patent US20150166689A1.[6] MHA: N-methylhydroxylamine, PHA: N-propylhydroxylamine, TBHA: N-tertiary-butylhydroxylamine)
As the data indicates, blends of NiPHA with primary alkyl hydroxylamines demonstrate superior performance in halting the polymerization reaction compared to DEHA.[6] The minimal increase in monomer conversion over 22 hours for the NiPHA blends suggests a more robust and immediate termination, leading to better control over the final polymer properties and reduced batch-to-batch variability.[6]
Mechanism of Action: Radical Scavenging
The efficacy of NiPHA and other hydroxylamines as polymerization inhibitors stems from their ability to act as potent free-radical scavengers. The mechanism involves the donation of a hydrogen atom from the hydroxylamine (B1172632) functional group to the propagating polymer radical (P•). This terminates the polymer chain and results in a stable, non-reactive species and a new, less reactive radical on the inhibitor.
Figure 1: Simplified mechanism of radical scavenging by NiPHA.
Experimental Protocols
The following is a representative methodology for evaluating the performance of shortstop agents in a laboratory-scale SBR emulsion polymerization system.
1. Polymerization Reactor Setup:
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and ports for nitrogen purging and material addition.
The reactor temperature is maintained at 10°C using a circulating bath.
2. Recipe and Charging Procedure:
An aqueous mixture of emulsifiers (e.g., fatty acid and rosin (B192284) acid soaps) is prepared and charged to the reactor.
Styrene monomer is added and the mixture is allowed to equilibrate to the reaction temperature.
Butadiene monomer is then added, and the reactor is again allowed to equilibrate.
Polymerization is initiated by adding an activator mixture (e.g., a redox system).
3. Short-stopping and Sampling:
The reaction proceeds until a target monomer conversion of approximately 60% is reached. Conversion is monitored by gravimetric analysis of latex samples.
The shortstop agent is injected at a specific dosage, for example, 0.04 parts by weight per 100 parts of monomer (phm).[4]
The shortstop is mixed thoroughly into the emulsion.
Samples of the latex are taken immediately after shortstop addition (t=0) and at subsequent time points (e.g., 2 hours, 22 hours) to measure the residual monomer content and calculate any further conversion.
4. Analysis:
Monomer Conversion: The percent conversion is determined by weighing a sample of the latex, drying it to remove unreacted monomers and water, and then weighing the resulting dry rubber.
Mooney Viscosity: The viscosity of the final, dried rubber product is measured using a shearing disk viscometer according to ASTM D1646.[7] A stable Mooney viscosity over time indicates effective short-stopping.
Figure 2: Experimental workflow for shortstop performance evaluation.
A Critical Review of Alternatives to N-isopropylhydroxylamine in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals N-isopropylhydroxylamine (IPHA) is a crucial component in numerous industrial processes, primarily utilized as a highly effective short-stopping agent in fr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N-isopropylhydroxylamine (IPHA) is a crucial component in numerous industrial processes, primarily utilized as a highly effective short-stopping agent in free-radical emulsion polymerization. Its principal function is to terminate the polymerization reaction at a desired level of monomer conversion, thereby controlling the properties of the final polymer, such as molecular weight and viscosity. This is particularly critical in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[1] While effective, the industrial application of IPHA is not without its challenges, including variable efficacy in preventing the formation of undesirable "popcorn polymer" and the continuous drive for improved performance and safety profiles. This has led to the exploration of several alternatives, with a focus on enhancing process control, product quality, and operational safety.
This guide provides a critical comparison of the performance of prominent alternatives to N-isopropylhydroxylamine, supported by available data and detailed experimental methodologies.
Performance Comparison of N-isopropylhydroxylamine and its Alternatives
The selection of a short-stopping agent is a critical parameter in polymerization processes, directly impacting the final product's characteristics and the efficiency of the manufacturing process. The ideal agent should offer rapid and complete termination of the polymerization reaction, minimal side reactions, and a favorable safety profile. The following table summarizes the key performance characteristics of N-isopropylhydroxylamine and its primary industrial alternatives.
Corrosive and toxic.[11] Adverse reproductive effects reported in animals.[12]
Data not widely available in compared sources.
Dependent on the specific blend components.
Experimental Protocols
To facilitate a standardized comparison of short-stopping agents in an industrial context, a general experimental protocol for evaluating their performance in the emulsion polymerization of styrene-butadiene rubber (SBR) is outlined below.
Objective: To compare the efficacy of different short-stopping agents (IPHA, DEHA, EHA, and blends) in terminating the emulsion polymerization of SBR and their impact on the final polymer properties.
Standard laboratory glassware and polymerization reactor
Procedure:
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is assembled.
Emulsion Preparation: An aqueous solution of the emulsifier in deionized water is prepared and charged into the reactor.
Monomer Addition: Styrene and butadiene monomers are added to the reactor under a nitrogen atmosphere. The mixture is stirred to form a stable emulsion.
Initiation: The initiator, dissolved in deionized water, is added to the reactor to initiate polymerization. The reaction temperature is maintained at a specified level (e.g., 50°C).
Monitoring Polymerization: The progress of the polymerization is monitored by periodically taking samples and determining the monomer conversion using gravimetric methods.
Short-stopping: Once the desired monomer conversion is reached (e.g., 60-70%), the short-stopping agent, as an aqueous solution, is injected into the reactor.
Reaction Termination and Sampling: The reaction is considered terminated when the monomer conversion ceases to increase. Samples of the latex are collected for analysis.
Polymer Isolation and Characterization: The polymer is coagulated from the latex, washed, and dried. The Mooney viscosity of the dried rubber is measured according to standard methods (e.g., ASTM D1646). The presence of any "popcorn polymer" is visually assessed.
Data Analysis:
The performance of each short-stopping agent is evaluated based on:
The rate of reaction termination.
The final monomer conversion.
The Mooney viscosity of the resulting SBR.
The extent of popcorn polymer formation.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the role of these compounds, the following diagrams illustrate the free-radical scavenging mechanism and a typical experimental workflow for evaluating short-stopping agents.
Caption: Free-radical scavenging mechanism of hydroxylamine-based short-stoppers.
Caption: Experimental workflow for comparing short-stopping agents.
Safeguarding Your Research: A Comprehensive Guide to Handling N-isopropylhydroxylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-isopropylhyd...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-isopropylhydroxylamine (IPHA), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Essential Safety and Handling Precautions
N-isopropylhydroxylamine is a compound that requires careful handling due to its potential health hazards. It is crucial to use this chemical in a well-ventilated area to avoid the formation and inhalation of dust, aerosols, mists, or vapors.[1][2] Always prevent contact with skin and eyes.[1][3] Non-sparking tools should be used to prevent fire caused by electrostatic discharge.[1][2]
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] It should be stored away from incompatible materials such as oxidizing agents and acids, as well as foodstuff containers.[1][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to ensure personal safety when handling N-isopropylhydroxylamine. The following table summarizes the recommended PPE.
Body Part
Personal Protective Equipment
Standards and Specifications
Eyes/Face
Tightly fitting safety goggles with side-shields.[1][2]
Fire/flame resistant and impervious clothing.[1][2] Chemical impermeable gloves.[1]
Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory
Full-face respirator.
Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]
Glove Handling: Gloves must be inspected before use. After handling the chemical, wash and dry your hands.[1][2]
Procedural Guidance: Step-by-Step Handling and Disposal
Handling Protocol:
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][2][3]
PPE: Don the appropriate PPE as detailed in the table above.
Dispensing: Use non-sparking tools to handle the material.[1][2] Avoid creating dust or aerosols.[1][2]
Containment: Keep the chemical in suitable, closed containers.[1]
Hygiene: Wash hands thoroughly after handling.[1][4]
Spill and Leak Procedures:
Safety First: Evacuate personnel to safe areas and remove all sources of ignition.[1]
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
Cleanup: Absorb the spilled material with inert media such as sand or vermiculite.[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan:
N-isopropylhydroxylamine and its waste materials must be disposed of in accordance with local, state, and federal regulations.
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Another method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust air.[4]
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
Emergency and First Aid Measures
In the event of exposure to N-isopropylhydroxylamine, immediate action is crucial.
Exposure Route
First Aid Measures
Inhalation
Move the victim into fresh air.[1][2][3] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2]
Skin Contact
Take off contaminated clothing immediately.[1][2][3] Wash off with soap and plenty of water.[1][3] Consult a doctor if irritation occurs.[2][3]
Eye Contact
Rinse with pure water for at least 15 minutes.[1][2][3] Seek immediate medical attention.[1][2][3]
Ingestion
Rinse mouth with water.[1][2][3] Do not induce vomiting.[1][2][3] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1][2]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling N-isopropylhydroxylamine, the following diagrams illustrate the recommended workflows.
Caption: A logical workflow for the safe handling of N-isopropylhydroxylamine.
Caption: PPE selection process based on risk assessment for handling N-isopropylhydroxylamine.